molecular formula C11H16ClN3O5S2 B033294 Rimeporide Hydrochloride CAS No. 187870-95-7

Rimeporide Hydrochloride

Número de catálogo: B033294
Número CAS: 187870-95-7
Peso molecular: 369.8 g/mol
Clave InChI: OURUCFSGKCZIPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rimeporide Hydrochloride is a potent, selective, and orally active sodium-hydrogen exchanger-1 (NHE-1) inhibitor. This small molecule has garnered significant research interest for its potential to mitigate cardiac injury and skeletal muscle pathology. Its primary mechanism of action involves the blockade of the NHE-1 ion channel on the mitochondrial and plasma membranes, thereby reducing intracellular sodium and calcium overload—a key driver of cellular injury, necrosis, and inflammation during ischemic events and in chronic disease states.

Propiedades

IUPAC Name

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURUCFSGKCZIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187870-95-7
Record name Benzamide, N-(aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187870-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Rimeporide Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimeporide (formerly EMD-87580) is a potent and highly selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] Initially developed for congestive heart failure, Rimeporide has been repositioned as a promising therapeutic for Duchenne Muscular Dystrophy (DMD).[3][4][5] Its core mechanism centers on correcting the pathological ion imbalances—specifically intracellular sodium (Na+) and calcium (Ca2+) overload—that are central drivers of myocyte necrosis, inflammation, and fibrosis in dystrophic muscle.[3][6] By targeting NHE-1, Rimeporide offers a mutation-independent approach to ameliorate muscle damage, with significant potential for cardioprotection.[1][2][7][8] This guide provides a detailed examination of its mechanism, the downstream cellular consequences, supporting quantitative data, and the experimental methodologies used to elucidate its action.

The Molecular Target: Na+/H+ Exchanger Isoform 1 (NHE-1)

The primary molecular target of Rimeporide is the Sodium/Hydrogen Exchanger isoform 1 (NHE-1), a transmembrane protein encoded by the SLC9A1 gene.[3]

  • Physiological Role: Under normal conditions, NHE-1 is a key regulator of intracellular pH (pHi) and cell volume. It functions by extruding one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+).[3] This activity is crucial for cellular homeostasis.

  • Pathophysiological Role in Duchenne Muscular Dystrophy (DMD): In DMD, the absence of dystrophin leads to fragile cell membranes and a cascade of pathological events, including abnormal ion homeostasis.[3] Dystrophic muscle cells exhibit enhanced NHE-1 activity and expression.[9] This overactivity contributes to a chronic intracellular Na+ overload, which in turn disrupts the normal function of the Na+/Ca2+ exchanger (NCX), leading to a toxic accumulation of intracellular Ca2+. This dual ion overload is a primary trigger for mitochondrial dysfunction, cellular necrosis, inflammation, and fibrosis, which are the pathological hallmarks of DMD.[3][6]

Core Mechanism of Action and Signaling Pathways

Rimeporide exerts its therapeutic effect by directly inhibiting NHE-1, thereby interrupting the pathological cascade at an early stage. By blocking the excessive influx of Na+, Rimeporide prevents the subsequent Ca2+ overload, protecting muscle cells from downstream damage.

Pathophysiological Cascade in Dystrophic Muscle

The following diagram illustrates the signaling pathway leading to cellular damage in the absence of functional dystrophin.

cluster_0 dystrophin Dystrophin Deficiency nhe1 Increased NHE-1 Activity/Expression dystrophin->nhe1 na_overload Intracellular Na+ Overload (↑[Na+]i) nhe1->na_overload ncx Na+/Ca2+ Exchanger (NCX) Reversal na_overload->ncx ca_overload Intracellular Ca2+ Overload (↑[Ca2+]i) ncx->ca_overload damage Mitochondrial Damage & Cell Necrosis ca_overload->damage fibrosis Inflammation & Fibrosis damage->fibrosis

Caption: Pathological cascade in DMD leading from dystrophin deficiency to fibrosis.

Rimeporide's Therapeutic Intervention

Rimeporide's inhibition of NHE-1 directly counteracts the initial ion dysregulation, preventing the downstream cellular pathology.

rimeporide Rimeporide nhe1 NHE-1 Activity rimeporide->nhe1 Inhibits protection Cellular Protection (Cardio- & Myo-protection) rimeporide->protection Results in na_overload Intracellular Na+ Overload nhe1->na_overload Causes ca_overload Intracellular Ca2+ Overload na_overload->ca_overload Leads to ca_overload->protection Prevents

Caption: Rimeporide inhibits NHE-1, preventing ion overload and promoting cell protection.

Quantitative Data Summary

Quantitative data on Rimeporide's potency and efficacy come from various in vitro and preclinical models. While a specific IC50 value is not consistently reported across public literature, effective concentrations have been established.

ParameterValueContextSource
Effective Concentration 5 µMCompletely abrogated phenylephrine-induced hypertrophic effects in vitro.[10]
Effective Plasma Conc. 2,500 - 3,000 ng/mLShown to be effective at inhibiting NHE-1 in vitro; achieved in preclinical models.[10]
Clinical Observation Pharmacological concentrations achievedPlasma concentrations reached levels associated with pharmacological activity even at the lowest doses tested in a Phase Ib trial in boys with DMD.[3]

Key Experimental Protocols

The mechanism of Rimeporide is primarily investigated by measuring NHE-1 activity. This is commonly achieved by inducing an intracellular acid load and monitoring the subsequent recovery of intracellular pH (pHi), which is mediated by NHE-1.

Measurement of NHE-1 Activity via Intracellular pH (pHi) Recovery

This is the most common method to assess NHE-1 function and its inhibition.

  • Principle: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF). An acute intracellular acidosis is induced using the "ammonium pre-pulse" technique (NH4Cl). The subsequent removal of external NH4Cl causes a rapid drop in pHi. The recovery of pHi back to baseline in a bicarbonate-free buffer is almost exclusively mediated by NHE-1. The rate of this recovery (ΔpHi/Δt) is a direct measure of NHE-1 activity.[9][11]

  • Detailed Methodology:

    • Cell Culture: Plate target cells (e.g., primary myotubes, fibroblasts) on glass coverslips.

    • Dye Loading: Incubate cells with a membrane-permeant form of a pH-sensitive dye (e.g., BCECF-AM).

    • Baseline Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Excite the dye at its isosbestic and pH-sensitive wavelengths and record the emission ratio to establish a baseline pHi.

    • Acidification: Perfuse the cells with a solution containing NH4Cl for several minutes, causing a slight alkalinization.

    • Recovery Monitoring: Switch to an NH4Cl-free, Na+-containing buffer. This causes a rapid drop in pHi. Immediately monitor the fluorescence ratio over time as the cell recovers from the acid load.

    • Inhibitor Testing: To test Rimeporide, the compound is added to the perfusion buffer before and during the recovery phase. A potent inhibitor will significantly slow or completely block the rate of pHi recovery.

Visualization of Experimental Workflow

The following diagram outlines the workflow for the pHi recovery assay used to measure NHE-1 activity and test the efficacy of inhibitors like Rimeporide.

cluster_0 cluster_1 Experimental Arms start Culture Cells on Coverslip load Load with BCECF-AM Dye start->load baseline Measure Baseline Fluorescence (pHi) load->baseline induce Induce Acidosis (NH4Cl Pre-pulse) baseline->induce control Control Group: Monitor pHi Recovery (Na+-containing buffer) induce->control treatment Rimeporide Group: Add Rimeporide Monitor pHi Recovery induce->treatment analyze Analyze Data: Calculate Rate of pHi Recovery (ΔpHi/Δt) control->analyze treatment->analyze compare Compare Rates to Determine Inhibition analyze->compare

Caption: Workflow for assessing NHE-1 activity via pHi recovery after acid load.

Conclusion

Rimeporide Hydrochloride is a selective NHE-1 inhibitor that targets a fundamental pathological driver in Duchenne Muscular Dystrophy and other conditions characterized by intracellular ion dysregulation. Its mechanism of action is precise: by blocking the overactive NHE-1 transporter, it prevents the cytotoxic overload of intracellular Na+ and Ca2+.[1][3][12] This intervention protects muscle cells, particularly cardiomyocytes, from necrosis and reduces the subsequent inflammation and fibrosis.[8][13] As a mutation-agnostic therapy, Rimeporide holds significant promise as a foundational treatment to preserve muscle and heart function, with the potential to be combined with other therapeutic strategies.[5][7]

References

Rimeporide Hydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimeporide Hydrochloride (formerly EMD-87580) is a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1). Originally investigated as a potential treatment for congestive heart failure by Merck KGaA, the compound has been repositioned by the non-profit organization EspeRare Foundation for the treatment of Duchenne Muscular Dystrophy (DMD). Preclinical studies in various animal models of DMD have demonstrated Rimeporide's potential to reduce inflammation, fibrosis, and cardiomyopathy. A Phase Ib clinical trial in boys with DMD has shown the drug to be safe and well-tolerated, with preliminary evidence of target engagement and positive effects on biomarkers of muscle damage and inflammation. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound.

Introduction

Duchenne Muscular Dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration and weakness. A primary pathological feature of DMD is the disruption of intracellular ion homeostasis, particularly an overload of intracellular sodium (Na+) and calcium (Ca2+), which contributes to myocyte necrosis and fibrosis. This compound is a small molecule that targets the sodium-hydrogen exchanger 1 (NHE-1), a key regulator of intracellular pH and sodium levels. By inhibiting NHE-1, Rimeporide aims to correct the ion imbalance in dystrophic muscle cells, thereby mitigating downstream pathological effects.

Discovery and Initial Development

Rimeporide was initially synthesized and developed by Merck KGaA as a potential therapeutic for congestive heart failure.[1] The rationale was based on the role of NHE-1 in cardiac ischemia-reperfusion injury. The initial development program included several Phase I clinical trials in adults.[1]

In 2013, the EspeRare Foundation, a Swiss non-profit organization, licensed Rimeporide from Merck KGaA to reposition it for the treatment of Duchenne Muscular Dystrophy.[1] This decision was driven by the growing understanding of the role of NHE-1 in the pathophysiology of DMD.

Mechanism of Action

Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1), an integral membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion.[1][2] In dystrophic muscle, the absence of functional dystrophin leads to sarcolemmal instability and increased activity of NHE-1. This hyperactivity results in an influx of Na+, which in turn reverses the function of the sodium-calcium exchanger (NCX), leading to a pathological increase in intracellular Ca2+. This calcium overload activates various downstream pathways that contribute to muscle damage, including inflammation and fibrosis.[3]

By inhibiting NHE-1, Rimeporide is expected to reduce the intracellular sodium concentration, thereby preventing the reversal of the NCX and subsequent calcium overload. This is hypothesized to protect muscle cells from damage and slow the progression of the disease.

Signaling Pathway of Rimeporide in Dystrophic Muscle

Rimeporide_Mechanism cluster_0 Dystrophic Muscle Cell Dystrophin_Deficiency Dystrophin Deficiency Sarcolemmal_Instability Sarcolemmal Instability Dystrophin_Deficiency->Sarcolemmal_Instability Increased_NHE1_Activity Increased NHE-1 Activity Sarcolemmal_Instability->Increased_NHE1_Activity Na_Influx ↑ Intracellular Na+ Increased_NHE1_Activity->Na_Influx NCX_Reversal NCX Reversal Na_Influx->NCX_Reversal Ca_Influx ↑ Intracellular Ca2+ NCX_Reversal->Ca_Influx Muscle_Damage Muscle Damage (Inflammation, Fibrosis, Necrosis) Ca_Influx->Muscle_Damage Rimeporide Rimeporide Rimeporide->Increased_NHE1_Activity RIM4DMD_Workflow Screening Screening (n=24) Enrollment Enrollment (n=20) Screening->Enrollment Dose_Cohort_1 Cohort 1 (Dose 1) n=5 Enrollment->Dose_Cohort_1 Dose_Cohort_2 Cohort 2 (Dose 2) n=5 Dose_Cohort_1->Dose_Cohort_2 Safety Review Treatment_Period 4-Week Treatment Dose_Cohort_3 Cohort 3 (Dose 3) n=5 Dose_Cohort_2->Dose_Cohort_3 Safety Review Dose_Cohort_4 Cohort 4 (Dose 4) n=5 Dose_Cohort_3->Dose_Cohort_4 Safety Review Follow_Up Follow-Up Treatment_Period->Follow_Up Data_Analysis Data Analysis (Safety, PK, PD) Follow_Up->Data_Analysis

References

Rimeporide Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimeporide Hydrochloride, also known as EMD-87580, is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details the synthetic methodology, summarizes preclinical and clinical findings, and presents key experimental protocols. The document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for conditions such as Duchenne muscular dystrophy (DMD).

Chemical Structure and Properties

This compound is a benzoylguanidine derivative with the systematic IUPAC name N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine hydrochloride.[4]

Chemical Structure

The chemical structure of this compound is presented below:

Rimeporide Base

This compound

Physicochemical Properties

A summary of the key physicochemical properties of Rimeporide and its hydrochloride salt is provided in the table below.

PropertyValueReference
IUPAC Name N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine[4]
Synonyms EMD-87580, EMD 87580[5]
CAS Number 187870-78-6 (Rimeporide)[4]
187870-95-7 (Rimeporide HCl)[1]
Molecular Formula C₁₁H₁₅N₃O₅S₂ (Rimeporide)[4]
C₁₁H₁₆ClN₃O₅S₂ (Rimeporide HCl)[2]
Molecular Weight 333.38 g/mol (Rimeporide)[4]
369.84 g/mol (Rimeporide HCl)[1]
Appearance White to off-white solid[6]
Solubility DMSO: 18.5 mg/mL (50.02 mM) (Sonication recommended)[1]
In vivo Formulation 1: ≥ 2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[6]
In vivo Formulation 2: ≥ 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)[6]
In vivo Formulation 3: ≥ 2.08 mg/mL in 10% DMSO + 90% Corn Oil[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the patent literature. A general overview of the synthetic route is provided below.

G A 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid C 4,5-bis(methylsulfonyl)-2-methylbenzoic acid A->C Nucleophilic Substitution (DMF, heat) B Sodium methanesulfinate B->C E 4,5-bis(methylsulfonyl)-2-methylbenzoyl chloride C->E Acid Chloride Formation D Thionyl chloride D->E G N-(4,5-bis(methylsulfonyl)benzoyl)guanidine (Rimeporide) E->G Acylation F Guanidine F->G I N-(4,5-bis(methylsulfonyl)benzoyl)guanidine Hydrochloride (Rimeporide HCl) G->I Salt Formation H Hydrochloric acid H->I

Synthetic Pathway for this compound.

Mechanism of Action

Rimeporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous membrane protein that plays a crucial role in regulating intracellular pH (pHi) and sodium concentration. In pathological conditions such as Duchenne muscular dystrophy, dysregulation of ion homeostasis leads to intracellular sodium and calcium overload, contributing to muscle cell damage and inflammation.[5]

By inhibiting NHE-1, Rimeporide is expected to counteract these detrimental ionic imbalances.[3] This mechanism is believed to protect muscle cells from damage, reduce inflammation, and slow the progression of muscle degeneration.

cluster_cell Muscle Cell cluster_extracellular Extracellular Space NHE1 NHE-1 Na_in Intracellular Na+ NHE1->Na_in Influx Ca_in Intracellular Ca2+ Na_in->Ca_in Leads to overload via Na+/Ca2+ exchanger H_in Intracellular H+ H_in->NHE1 Damage Cell Damage & Inflammation H_in->Damage pH dysregulation Ca_in->Damage Na_out Extracellular Na+ Na_out->NHE1 Exchanges for H_out Extracellular H+ Rimeporide Rimeporide Rimeporide->NHE1 Inhibits

Mechanism of Action of Rimeporide.

Experimental Protocols

In Vitro Hypertrophy Assay

An in vitro assay to evaluate the effect of Rimeporide on cardiac myocyte hypertrophy can be conducted as follows.[1]

A Isolate neonatal rat ventricular myocytes B Culture myocytes for 24 hours A->B C Pre-treat with Rimeporide (5 µM) or vehicle for 30 minutes B->C D Induce hypertrophy with Phenylephrine (10 µM) for 24 hours C->D E Fix and stain cells (e.g., with crystal violet) D->E F Measure cell surface area using microscopy and image analysis software E->F

Workflow for In Vitro Hypertrophy Assay.
Preclinical Evaluation in mdx Mice

Studies in the mdx mouse model of Duchenne muscular dystrophy are crucial for evaluating the in vivo efficacy of Rimeporide.

Experimental Design:

  • Animal Model: Dystrophin-deficient (mdx) mice.

  • Treatment Groups:

    • mdx mice treated with vehicle.

    • mdx mice treated with Rimeporide (dose and route to be determined based on pharmacokinetic studies).

    • Wild-type control mice.

  • Duration: Long-term studies are often required to assess the impact on disease progression.

  • Endpoints:

    • Histopathology: Muscle sections (e.g., diaphragm, gastrocnemius, heart) are analyzed for inflammation, fibrosis, and necrosis.

    • Biomarkers: Serum levels of creatine kinase (CK) and other markers of muscle damage are measured.

    • Functional Tests: Muscle function can be assessed using techniques like in situ force measurement.

    • Cardiac Function: Echocardiography can be used to evaluate cardiac structure and function.

Phase Ib Clinical Trial in Duchenne Muscular Dystrophy Patients

A Phase Ib, open-label, multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Rimeporide in young boys with DMD.[7][8]

Key aspects of the protocol:

  • Participants: Ambulant boys with a confirmed diagnosis of DMD.

  • Dosage: Multiple oral ascending doses of Rimeporide were administered.[8]

  • Administration: Rimeporide was administered as oral capsules.[8]

  • Pharmacokinetic Analysis: Plasma concentrations of Rimeporide were determined using a validated LC-MS/MS method. Blood samples were collected at predefined time points after drug administration.[9]

  • Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

  • Exploratory Biomarkers: A range of biomarkers related to muscle damage, inflammation, and cardiac function were evaluated.[7]

G cluster_screening Screening Phase cluster_treatment Treatment Phase (4 weeks) cluster_followup Follow-up Phase A Informed Consent B Inclusion/Exclusion Criteria Assessment A->B C Baseline Assessments (Safety labs, Biomarkers, PK) B->C D Oral Administration of Rimeporide (Ascending Doses) C->D E Ongoing Safety Monitoring D->E F Pharmacokinetic Sampling D->F G End of Treatment Assessments (Safety labs, Biomarkers, PK) F->G H Final Safety Follow-up G->H

References

Rimeporide Hydrochloride: A Technical Guide to its Role in the Regulation of Intracellular Sodium and Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimeporide Hydrochloride (formerly EMD-87580) is a potent and selective inhibitor of the ubiquitously expressed plasma membrane protein, the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] In pathological conditions such as Duchenne Muscular Dystrophy (DMD), dysregulation of intracellular ion homeostasis is a key feature, leading to cellular damage and disease progression.[3][4] Rimeporide, by blocking NHE-1, aims to correct the intracellular sodium and calcium overload that contributes to the pathophysiology of DMD, particularly in cardiac and skeletal muscle.[5][6] This technical guide provides an in-depth overview of the mechanism of action of Rimeporide, summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to this compound and its Target: NHE-1

Rimeporide is a benzoyl-guanidine derivative that acts as a first-in-class inhibitor of the sodium-proton exchanger isoform 1 (NHE-1).[5] NHE-1 is a crucial transmembrane protein responsible for maintaining intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[4][5] While essential for normal cellular function, hyperactivation of NHE-1 in disease states can lead to a cascade of detrimental effects.[5]

In the context of Duchenne Muscular Dystrophy, the absence of functional dystrophin protein leads to sarcolemmal instability.[7] This instability is thought to contribute to increased activity of NHE-1, resulting in an influx of sodium ions (Na+).[4] The subsequent increase in intracellular sodium concentration ([Na+]i) disrupts the normal function of the sodium-calcium exchanger (NCX), leading to a reversal of its activity and a net influx of calcium ions (Ca2+), a phenomenon known as Ca2+ overload.[5] This pathological increase in intracellular calcium ([Ca2+]i) activates various downstream pathways, including calcium-dependent proteases like calpains, leading to cellular damage, inflammation, and fibrosis, which are hallmarks of DMD.[2][3]

Rimeporide was initially developed for the treatment of congestive heart failure but has been repositioned for DMD due to the significant overlap in the pathophysiological mechanisms of cardiac dysfunction in both conditions.[5][8]

Mechanism of Action: Regulation of Intracellular Sodium and Calcium

The primary mechanism of action of Rimeporide is the selective inhibition of NHE-1. This inhibition directly leads to a reduction in the influx of Na+ into the cell. The subsequent decrease in [Na+]i has a profound effect on the activity of the sodium-calcium exchanger (NCX).

Under normal physiological conditions, the NCX typically functions in its "forward mode," extruding Ca2+ from the cell in exchange for Na+ influx. However, in dystrophic muscle where [Na+]i is elevated, the electrochemical gradient for Na+ is reduced, causing the NCX to operate in its "reverse mode," importing Ca2+ and exporting Na+.[5] By lowering intracellular sodium, Rimeporide helps to restore the normal forward mode of the NCX, thereby reducing the influx of Ca2+ and mitigating the detrimental effects of calcium overload.[4]

The proposed signaling cascade is as follows:

  • Dystrophin Deficiency & Sarcolemmal Instability: Leads to increased mechanical stress and potential microtears.[3]

  • NHE-1 Hyperactivation: Increased NHE-1 activity results in excessive Na+ influx.[4]

  • Rimeporide Intervention: Rimeporide selectively binds to and inhibits NHE-1, blocking this Na+ influx.

  • Normalization of Intracellular Sodium: The reduction in Na+ influx helps to lower the elevated [Na+]i.

  • Restoration of NCX Forward Mode: The normalized [Na+]i gradient allows the NCX to effectively extrude Ca2+ from the cell.

  • Reduction of Intracellular Calcium Overload: The net effect is a decrease in [Ca2+]i.

  • Attenuation of Downstream Pathologies: Reduced intracellular calcium leads to decreased activation of calcium-dependent proteases and other damaging signaling pathways, ultimately aiming to reduce muscle damage, inflammation, and fibrosis.[2][3]

Quantitative Data from Preclinical and Clinical Studies

While many studies have demonstrated the qualitative benefits of Rimeporide and other NHE-1 inhibitors, specific quantitative data on the direct impact on intracellular ion concentrations is often limited in publicly available literature. The following tables summarize the available quantitative data from key studies.

Table 1: Preclinical Studies of Rimeporide and other NHE-1 Inhibitors

Animal ModelCompoundDoseKey Quantitative FindingsReference
Golden Retriever Muscular Dystrophy (GRMD) dogsRimeporide10 mg/kg, twice a dayPreservation of Left Ventricular Ejection Fraction compared to placebo-treated GRMD dogs.[9]
Dystrophic (mdx) miceCariporideNot specifiedMarkedly reduced creatine kinase (CK) levels.[4]
BIO 14.6 Hamsters (delta sarcoglycan deficiency)CariporideNot specifiedNormalized intracellular Ca2+ levels and Na+ influx.[4]
UMX 101 Hamsters (delta sarcoglycan deficiency)RimeporideNot specifiedPrevented myocardial necrosis, hypertrophy, and Ca2+ accumulation.[4]

Table 2: Phase Ib Clinical Trial of Rimeporide in Duchenne Muscular Dystrophy (NCT02710591)

ParameterDetailsReference
Study Design Open-label, multiple oral ascending dose study[8]
Participants 20 ambulant boys with DMD (6–11 years)[8]
Treatment Duration 4 weeks[8]
Doses Administered 50 mg to 300 mg three times daily (TID)[8]
Safety and Tolerability Rimeporide was safe and well-tolerated at all doses.[8]
Pharmacokinetics Well absorbed orally, reaching pharmacological concentrations from the lowest dose, with exposure increasing linearly with dose and no evidence of accumulation.[8]
Pharmacodynamic Biomarkers Exploratory biomarkers showed a positive effect, supporting its therapeutic potential.[8]

Note: Specific quantitative data on intracellular sodium and calcium levels from this clinical trial are not publicly available in the cited sources.

Experimental Protocols

Detailed experimental protocols for the specific Rimeporide studies are not fully available in the public domain. However, based on common methodologies for measuring intracellular ion concentrations and pH, the following general protocols are provided as a reference for researchers.

Measurement of Intracellular Sodium Concentration ([Na+]i)

Method: Ratiometric fluorescence microscopy using Sodium-Binding Benzofuran Isophthalate (SBFI-AM).

Protocol Outline:

  • Cell Preparation: Isolate cardiomyocytes or myotubes from the relevant animal model (e.g., mdx mice) and culture them on glass coverslips.

  • Dye Loading: Incubate the cells with SBFI-AM (typically 5-10 µM) in a physiological buffer for 60-120 minutes at room temperature. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

  • De-esterification: Wash the cells with a physiological buffer and allow for a 30-minute de-esterification period at room temperature.

  • Microscopy Setup: Mount the coverslip on a fluorescence microscope equipped with a dual-excitation light source and a camera.

  • Fluorescence Measurement: Excite the SBFI-loaded cells alternately at ~340 nm and ~380 nm and record the emission at ~505 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Na+]i.

  • Calibration: At the end of each experiment, calibrate the fluorescence ratio to [Na+]i by exposing the cells to solutions with known Na+ concentrations in the presence of ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular Na+ concentrations.

  • Data Analysis: Calculate the [Na+]i based on the calibration curve.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Method: Ratiometric fluorescence microscopy using Fura-2 AM.

Protocol Outline:

  • Cell Preparation: Culture cardiomyocytes or myotubes on glass coverslips.

  • Dye Loading: Load the cells with Fura-2 AM (typically 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.

  • De-esterification: Wash the cells and allow for a 30-minute de-esterification period.

  • Microscopy Setup: Use a fluorescence microscope with a dual-excitation system.

  • Fluorescence Measurement: Excite the Fura-2-loaded cells alternately at ~340 nm and ~380 nm and measure the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

  • Calibration: Calibrate the fluorescence ratio to [Ca2+]i using solutions with known Ca2+ concentrations and a calcium ionophore (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

  • Data Analysis: Calculate the [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max), where Kd is the dissociation constant of Fura-2 for Ca2+.

Measurement of Intracellular pH (pHi)

Method: Ratiometric fluorescence microscopy using BCECF-AM.

Protocol Outline:

  • Cell Preparation: Culture cells on coverslips.

  • Dye Loading: Incubate cells with BCECF-AM (typically 1-5 µM) for 30-60 minutes at 37°C.[4][10]

  • De-esterification: Wash the cells and allow for a 15-30 minute de-esterification period.[4]

  • Microscopy Setup: Use a fluorescence microscope with a dual-excitation system.

  • Fluorescence Measurement: Excite the BCECF-loaded cells alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point) and record the emission at ~535 nm.[4] The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.

  • Calibration: Calibrate the fluorescence ratio to pHi by exposing the cells to high-potassium buffer solutions of known pH in the presence of the protonophore nigericin.

  • Data Analysis: Generate a calibration curve by plotting the fluorescence ratio against the known pH values and use this to determine the pHi in experimental cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for investigating the effects of Rimeporide.

Rimeporide_Mechanism cluster_dmd_pathophysiology DMD Pathophysiology cluster_rimeporide_intervention Rimeporide Intervention cluster_ion_homeostasis Intracellular Ion Homeostasis cluster_downstream_effects Downstream Pathological Effects Dystrophin_Deficiency Dystrophin Deficiency Sarcolemmal_Instability Sarcolemmal Instability Dystrophin_Deficiency->Sarcolemmal_Instability Mechanical_Stress Mechanical Stress Sarcolemmal_Instability->Mechanical_Stress NHE1_Hyperactivation NHE-1 Hyperactivation Mechanical_Stress->NHE1_Hyperactivation Na_Influx Increased Na+ Influx NHE1_Hyperactivation->Na_Influx Rimeporide This compound NHE1_Inhibition NHE-1 Inhibition Rimeporide->NHE1_Inhibition NHE1_Inhibition->Na_Influx Blocks Intracellular_Na Elevated [Na+]i Na_Influx->Intracellular_Na NCX_Reverse NCX in Reverse Mode Intracellular_Na->NCX_Reverse Ca_Influx Increased Ca2+ Influx NCX_Reverse->Ca_Influx Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Calpain_Activation Calpain Activation Ca_Overload->Calpain_Activation Inflammation Inflammation Ca_Overload->Inflammation Fibrosis Fibrosis Ca_Overload->Fibrosis Cell_Death Cell Death Ca_Overload->Cell_Death Proteolysis Proteolysis Calpain_Activation->Proteolysis

Caption: Mechanism of action of this compound in DMD.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Isolation Isolate Myocytes/Myotubes (e.g., from mdx mice) Cell_Culture Culture cells on coverslips Cell_Isolation->Cell_Culture Control Control Group (Vehicle) Cell_Culture->Control Rimeporide_Treatment Rimeporide Group (Varying concentrations) Cell_Culture->Rimeporide_Treatment Dye_Loading Load with Fluorescent Dyes (SBFI-AM, Fura-2 AM, BCECF-AM) Control->Dye_Loading Rimeporide_Treatment->Dye_Loading Fluorescence_Microscopy Ratiometric Fluorescence Microscopy Dye_Loading->Fluorescence_Microscopy Calibration In situ Calibration Fluorescence_Microscopy->Calibration Data_Quantification Quantify [Na+]i, [Ca2+]i, and pHi Calibration->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Quantification->Statistical_Analysis

Caption: General experimental workflow for studying Rimeporide's effects.

Conclusion

This compound represents a promising therapeutic strategy for Duchenne Muscular Dystrophy by targeting a key pathological mechanism: the dysregulation of intracellular sodium and calcium homeostasis. By selectively inhibiting NHE-1, Rimeporide has the potential to mitigate the downstream consequences of ion imbalance, including cellular damage, inflammation, and fibrosis in both skeletal and cardiac muscle. While preclinical and early clinical data are encouraging, further research is needed to fully elucidate the quantitative effects of Rimeporide on intracellular ion concentrations and to establish its long-term efficacy and safety in a larger patient population. The experimental protocols and signaling pathway visualizations provided in this guide serve as a resource for researchers dedicated to advancing our understanding and treatment of this devastating disease.

References

The Mutation-Independent Mode of Action of Rimeporide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core, mutation-independent mechanism of action of Rimeporide, a potent and selective inhibitor of the Sodium-Proton Exchanger Isoform 1 (NHE-1). Rimeporide is being investigated as a therapeutic agent for Duchenne Muscular Dystrophy (DMD), a fatal genetic disorder characterized by progressive muscle degeneration.[1] Unlike gene-specific therapies, Rimeporide targets the downstream pathophysiology common to all DMD mutations, offering a potentially universal treatment approach.[2][3][4]

Core Pathophysiology in Duchenne Muscular Dystrophy

Duchenne Muscular Dystrophy is caused by mutations in the DMD gene, leading to the absence of a functional dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex, which stabilizes the sarcolemma (muscle cell membrane) during muscle contraction. Its absence renders the sarcolemma fragile and susceptible to damage.

This primary defect initiates a cascade of pathological events that are independent of the specific underlying mutation:

  • Abnormal Ionic Homeostasis: The compromised integrity of the muscle cell membrane leads to dysregulation of ion channels and transporters. This results in a chronic intracellular overload of sodium (Na+) and calcium (Ca2+) ions.[3][5][6][7]

  • pH Dysregulation: The activity of the NHE-1 is upregulated in dystrophic muscle, contributing to an altered intracellular pH (pHi).[2][5]

  • Cellular Damage Cascade: The sustained ionic imbalance, particularly Ca2+ overload, is a major driver of muscle cell dysfunction and necrosis.[5][8] It activates proteases, promotes mitochondrial dysfunction, and triggers inflammatory pathways.

  • Chronic Inflammation and Fibrosis: The continuous cycles of muscle fiber degeneration and regeneration lead to a state of chronic inflammation.[3][5][7][8][9] Over time, the regenerative capacity of muscle stem cells is exhausted, and muscle tissue is progressively replaced by non-functional fibrotic scar tissue and fat.[10][11]

This cascade of events affects not only skeletal muscles but also the diaphragm and, critically, the cardiac muscle. Cardiomyopathy and subsequent heart failure are the leading causes of mortality in DMD patients.[1]

Rimeporide's Mechanism of Action: Targeting NHE-1

Rimeporide is a benzoyl-guanidine derivative that acts as a potent and selective inhibitor of the Sodium-Proton Exchanger isoform 1 (NHE-1).[5] NHE-1 is a ubiquitous transmembrane protein, encoded by the SLC9A1 gene, that regulates intracellular pH by extruding one proton (H+) in exchange for one sodium ion (Na+).[2][5] It is the predominant isoform in both cardiac and skeletal muscles.[5]

By inhibiting NHE-1, Rimeporide directly counteracts the downstream pathological consequences of dystrophin deficiency.[4] Its mechanism is not dependent on correcting the primary genetic defect but rather on mitigating the resulting cellular damage.

The Central Role of NHE-1 Inhibition

The inhibition of NHE-1 by Rimeporide initiates a series of corrective effects on the cellular environment of dystrophic muscle:

  • Reduction of Intracellular Sodium [Na+]i Overload: By blocking the primary route of Na+ entry mediated by an overactive NHE-1, Rimeporide helps to normalize intracellular sodium concentrations.

  • Alleviation of Intracellular Calcium [Ca2+]i Overload: The reduction in [Na+]i overload has a crucial secondary effect on calcium levels. It lessens the driving force for the reverse-mode operation of the sodium-calcium exchanger (NCX), a major contributor to Ca2+ influx in dystrophic cells. This helps to prevent the deleterious effects of Ca2+ and Na+ overload.[5][8]

  • Normalization of Intracellular pH (pHi): Rimeporide helps to correct the pH dysregulation observed in dystrophic muscle.[2][12]

  • Downstream Protective Effects: By restoring a more stable intracellular ionic environment, Rimeporide mitigates the key drivers of muscle degeneration. This leads to potent anti-inflammatory and anti-fibrotic effects, as demonstrated in preclinical models.[5][8][9] In animal models, Rimeporide has been shown to be cardioprotective and to improve skeletal muscle function.[13]

The following diagram illustrates the pathological cascade in DMD and the central role of Rimeporide's intervention.

G cluster_0 Primary Genetic Defect cluster_1 Downstream Pathophysiology (Mutation-Independent) cluster_2 Therapeutic Intervention DMD_Mutation DMD Gene Mutation No_Dystrophin Absence of Dystrophin DMD_Mutation->No_Dystrophin Membrane_Instability Sarcolemma Instability No_Dystrophin->Membrane_Instability Ionic_Imbalance Abnormal Ionic Homeostasis (Na+/Ca2+ Overload, pH Dysregulation) Membrane_Instability->Ionic_Imbalance NHE1_Overactivity NHE-1 Over-activation Ionic_Imbalance->NHE1_Overactivity Cellular_Damage Cell Damage & Necrosis Ionic_Imbalance->Cellular_Damage NHE1_Overactivity->Ionic_Imbalance Inflammation_Fibrosis Chronic Inflammation & Fibrosis Cellular_Damage->Inflammation_Fibrosis Muscle_Degeneration Progressive Muscle Degeneration & Weakness (Skeletal, Cardiac, Diaphragm) Inflammation_Fibrosis->Muscle_Degeneration Rimeporide Rimeporide Rimeporide->NHE1_Overactivity Inhibits

DMD Pathophysiology and Rimeporide's Point of Intervention.

Quantitative Data from Preclinical and Clinical Studies

Rimeporide's efficacy has been evaluated in various preclinical models and an early-phase clinical trial. The data consistently support its proposed mechanism of action.

Preclinical Efficacy

Studies in dystrophin-deficient (mdx) mice and Golden Retriever Muscular Dystrophy (GRMD) dogs have demonstrated significant benefits.

Table 1: Summary of Key Preclinical Findings

ModelKey OutcomesReference
mdx MicePotent anti-inflammatory and anti-fibrotic effects in skeletal and cardiac muscles.[5][8][9]
Improved skeletal muscle function.[13]
Cardiomyopathic HamstersProlonged survival and demonstrated cardioprotective effects.[5][13]
GRMD DogsConfirmed cardioprotective role in a preventive setting.[5]
Phase Ib Clinical Trial (NCT02710591)

An open-label, multiple ascending dose Phase Ib study was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Rimeporide in young, ambulant boys with DMD.[5][8][9]

Table 2: Phase Ib Clinical Trial (RIM4DMD) Design

ParameterDetailsReference
Study ID NCT02710591[2][7]
Title Rimeporide in Patients With Duchenne Muscular Dystrophy (RIM4DMD)[7]
Participants 20 ambulant boys with DMD[2][5][8]
Age Range 6–11 years[2][5]
Design Phase Ib, multi-center, open-label, multiple ascending dose[3][5][6]
Treatment Duration 4 weeks[2][3][5][6]
Primary Outcome Safety and Tolerability[2]
Secondary Outcomes Pharmacokinetics (PK) and Pharmacodynamic (PD) Biomarkers[5][8]

Table 3: Key Results from the Phase Ib Clinical Trial

CategoryFindingReference
Safety Rimeporide was safe and well-tolerated at all tested doses. No serious adverse events related to the treatment were reported.[2][5]
Pharmacokinetics (PK) Well absorbed orally, reaching pharmacological concentrations from the lowest dose. Exposure increased linearly with dose, and there was no evidence of accumulation.[5][8][9]
Pharmacodynamics (PD) Preliminary evidence showed a positive effect on exploratory biomarkers, including a reduction in blood biomarkers of muscle damage and inflammation after 4 weeks of treatment.[2][5][8]

These results support the therapeutic potential of Rimeporide and provide a strong rationale for further efficacy studies.[5][9]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mode of action of NHE-1 inhibitors like Rimeporide.

NHE-1 Activity Assay

This protocol measures NHE-1 activity by monitoring the recovery of intracellular pH (pHi) following an acid load.

Objective: To quantify the rate of proton extrusion from the cell, which is primarily mediated by NHE-1.

Methodology:

  • Cell Preparation: Isolate primary cells (e.g., cardiomyocytes) or use a relevant cell line (e.g., H9c2).[14]

  • Fluorescent Probe Loading: Incubate cells with a pH-sensitive fluorescent dye, such as 10 µM SNARF-AM, for 30 minutes at 37°C.[14] This acetoxymethyl ester form of the dye is cell-permeant.

  • Dye De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Acid Loading: Induce intracellular acidosis by exposing the cells to a weak acid, typically an ammonium chloride (NH4Cl) prepulse.

  • pH Recovery Monitoring: Place the cells on a fluorescence microscope stage. After removing the NH4Cl, monitor the recovery of pHi over time by measuring the ratio of fluorescence emission at two different wavelengths.

  • Inhibitor Application: To test the effect of Rimeporide, pre-incubate the cells with the compound before the acid load and maintain its presence during the recovery phase.

  • Data Analysis: Calculate the rate of pH recovery (dpH/dt). A significant reduction in the rate of recovery in the presence of Rimeporide indicates NHE-1 inhibition.[15]

Intracellular Calcium Measurement

This protocol measures intracellular calcium concentrations [Ca2+]i using fluorescent indicators.

Objective: To assess the effect of Rimeporide on basal and stimulus-induced changes in intracellular calcium.

Methodology:

  • Cell Preparation: Prepare muscle cells or other relevant cell types for imaging.

  • Fluorescent Probe Loading: Load cells with a ratiometric fluorescent Ca2+ indicator such as Fura-2/AM or Indo-1/AM.[16] These dyes exhibit a spectral shift upon binding to Ca2+.[17]

    • Alternative: Non-ratiometric indicators like Fluo-4 can also be used, which show an increase in fluorescence intensity upon Ca2+ binding.[16]

  • Imaging: Use a fluorescence microscope or a microplate reader equipped for fluorescence measurement.

    • For ratiometric dyes (e.g., Fura-2), excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).[18]

  • Treatment: Perfuse the cells with a buffer containing Rimeporide to establish its effect on baseline [Ca2+]i.

  • Stimulation: If applicable, apply a stimulus known to increase intracellular calcium (e.g., electrical stimulation, agonist) to assess Rimeporide's effect on calcium transients.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). This ratio is proportional to the intracellular calcium concentration. Compare the calcium levels and transients in control versus Rimeporide-treated cells.

Histological Analysis of Muscle Fibrosis and Inflammation

This protocol provides a method for quantifying tissue damage, inflammation, and fibrosis in muscle biopsies from preclinical models or patients.

Objective: To visually and quantitatively assess the structural changes in muscle tissue and evaluate the anti-fibrotic and anti-inflammatory effects of Rimeporide.

Methodology:

  • Tissue Collection and Preparation: Excise muscle tissue (e.g., quadriceps, diaphragm, heart) and fix it in 10% neutral buffered formalin or freeze it in isopentane cooled by liquid nitrogen. Embed the tissue in paraffin or OCT compound.

  • Sectioning: Cut thin sections (5-10 µm) using a microtome or cryostat.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, identification of necrotic fibers, regenerating fibers (with central nuclei), and inflammatory cell infiltrates.[11]

    • Masson's Trichrome: To specifically stain collagen fibers (blue), allowing for the visualization and quantification of fibrotic tissue. Muscle fibers stain red, and nuclei stain black.[19]

  • Immunohistochemistry (IHC) / Immunofluorescence (IF):

    • Use specific antibodies to identify inflammatory cells (e.g., CD4+ for T-helper cells, CD8+ for cytotoxic T-cells, F4/80 or CD68 for macrophages).[11]

    • Use antibodies against fibrotic markers like Transforming Growth Factor-beta (TGF-β1) to assess profibrotic signaling.[11]

  • Imaging and Quantification:

    • Capture high-resolution images of the stained sections using a light or fluorescence microscope.

    • Use image analysis software (e.g., ImageJ, HALO) to quantify the area of fibrosis (from Masson's Trichrome) or the number of positive inflammatory cells (from IHC/IF) relative to the total muscle cross-sectional area.[11]

The following diagram illustrates a typical experimental workflow for evaluating Rimeporide in a preclinical DMD model.

G cluster_workflow Preclinical Efficacy Evaluation Workflow cluster_endpoints Endpoint Analysis cluster_exvivo Ex Vivo Tissue Analysis start Select DMD Animal Model (e.g., mdx mouse) treatment_groups Establish Treatment Groups: 1. Vehicle Control 2. Rimeporide-Treated start->treatment_groups chronic_dosing Chronic Oral Dosing (e.g., 4-12 weeks) treatment_groups->chronic_dosing functional_tests In Vivo Functional Tests (e.g., Grip Strength, Treadmill) chronic_dosing->functional_tests serum_analysis Serum Biomarker Analysis (e.g., CK, Inflammatory Cytokines) chronic_dosing->serum_analysis tissue_harvest Tissue Harvest (Skeletal Muscle, Diaphragm, Heart) chronic_dosing->tissue_harvest data_analysis Data Analysis & Comparison functional_tests->data_analysis serum_analysis->data_analysis histology Histology (H&E, Masson's Trichrome) tissue_harvest->histology ihc Immunohistochemistry (Inflammatory & Fibrotic Markers) tissue_harvest->ihc biochem Biochemical Assays (NHE-1 activity, Ca2+ levels) tissue_harvest->biochem histology->data_analysis ihc->data_analysis biochem->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Workflow for Preclinical Evaluation of Rimeporide.

Conclusion

Rimeporide represents a promising therapeutic strategy for Duchenne Muscular Dystrophy that is independent of the patient's specific genetic mutation. By selectively inhibiting the NHE-1 transporter, Rimeporide targets the core downstream pathophysiology of the disease, including ionic imbalance, pH dysregulation, inflammation, and fibrosis. Its mechanism addresses the cellular consequences of dystrophin deficiency in both skeletal and cardiac muscle. Data from extensive preclinical studies and a Phase Ib clinical trial in boys with DMD have demonstrated a favorable safety profile and provided evidence of biological activity, supporting its potential to modify the course of this devastating disease. Further clinical development is warranted to confirm the beneficial effects of Rimeporide in preventing cardiac and skeletal muscle degeneration in patients with Duchenne Muscular Dystrophy.[5]

References

Methodological & Application

Rimeporide Hydrochloride: Application Notes for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rimeporide Hydrochloride, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in cell culture experiments. This document includes information on its mechanism of action, recommended dosage for in vitro studies, and detailed protocols for key experimental assays.

Introduction

This compound (also known as EMD-87580) is an experimental drug that acts as a highly selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[3] In pathological conditions, overactivation of NHE-1 can lead to intracellular sodium and calcium overload, contributing to cell death and tissue damage.[3] Rimeporide was initially developed for chronic heart failure and is currently being investigated for Duchenne muscular dystrophy (DMD).[1][4] Its mechanism of action makes it a valuable tool for in vitro studies of cellular processes involving ion homeostasis, apoptosis, and hypertrophy.

Mechanism of Action

Rimeporide selectively blocks the NHE-1 ion pump.[1] This inhibition prevents the excessive influx of sodium ions, which in turn reduces the intracellular calcium overload that often occurs through the reverse-mode operation of the Na+/Ca2+ exchanger (NCX).[3] By modulating these ion concentrations, Rimeporide helps to maintain intracellular pH and mitigate cellular damage associated with ionic dysregulation.[1]

Signaling Pathways

Rimeporide's inhibition of NHE-1 has been shown to impact downstream signaling pathways. In disease models like Duchenne muscular dystrophy, where signaling pathways such as Akt/PBK, STAT3, p38MAPK, and ERK1/2 are hyperactive, Rimeporide has been observed to decrease the ratio of phosphorylated Akt (p-Akt) to total Akt.[5] This suggests a role for Rimeporide in modulating cell survival and growth pathways.

Rimeporide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 Na_int Na+ overload NHE1->Na_int exchange Rimeporide Rimeporide HCl Rimeporide->NHE1 inhibits H_int H+ H_int->NHE1 Ca_int Ca2+ overload Na_int->Ca_int leads to Akt Akt Signaling (p-Akt/Akt ratio) Na_int->Akt modulates CellDamage Cell Damage/ Apoptosis Ca_int->CellDamage promotes Akt->CellDamage regulates Stock_Solution_Workflow start Start weigh Weigh Rimeporide HCl Powder start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Western_Blot_Workflow start Start: Cell Culture treatment Treat with Rimeporide HCl or Vehicle start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, t-Akt, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (p-Akt/t-Akt Ratio) detection->analysis end End analysis->end

References

Rimeporide Hydrochloride: Application Notes and Protocols for Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimeporide Hydrochloride, also known as EMD-87580, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[3] Under pathological conditions, such as those associated with cardiac hypertrophy and Duchenne Muscular Dystrophy (DMD), NHE-1 can become overactive, leading to intracellular sodium and subsequent calcium overload, which contributes to cellular damage.[3][4] Rimeporide's targeted inhibition of NHE-1 makes it a valuable tool for investigating the physiological and pathophysiological roles of this ion exchanger.

These application notes provide detailed protocols for utilizing this compound as a tool compound in ion channel research, with a focus on its application in studying cardiac hypertrophy.

Mechanism of Action

This compound selectively binds to and inhibits the activity of the NHE-1 protein.[3] This inhibition blocks the exchange of intracellular H+ for extracellular Na+, leading to a decrease in intracellular sodium concentration ([Na+]i) and a reduction in the subsequent calcium overload that occurs via the Na+/Ca2+ exchanger (NCX) operating in reverse mode.[3] The net effect is the normalization of intracellular ion homeostasis and pH, which can mitigate pathological cellular processes.

cluster_cell Cardiomyocyte NHE1 NHE-1 Int_Na Increased [Na+]i NHE1->Int_Na Na+ influx NCX Na+/Ca2+ Exchanger (NCX) (Reverse Mode) Int_Ca Increased [Ca2+]i NCX->Int_Ca Ca2+ influx Int_Na->NCX Drives Hypertrophy Cardiac Hypertrophy Int_Ca->Hypertrophy Promotes Rimeporide Rimeporide Hydrochloride Rimeporide->NHE1 Inhibits Pathological_Stimuli Pathological Stimuli (e.g., Phenylephrine) Pathological_Stimuli->NHE1 Activates

Figure 1: Signaling pathway of Rimeporide in inhibiting cardiac hypertrophy.

Quantitative Data

The following table summarizes the known quantitative effects of this compound in in vitro studies.

ParameterCell TypeConditionConcentration of RimeporideResultReference
NHE-1 Inhibition Not SpecifiedIn vitro assayNot SpecifiedPotent and selective inhibitor[1][2]
Cardiac Hypertrophy Neonatal Rat Ventricular MyocytesPhenylephrine (10 µM) induced5 µMComplete abrogation of hypertrophy[5]

Note: A specific IC50 value for Rimeporide's inhibition of NHE-1 is not consistently reported in publicly available literature. Researchers should determine the optimal concentration for their specific cell type and experimental conditions.

Experimental Protocols

In Vitro Model of Phenylephrine-Induced Cardiac Hypertrophy

This protocol describes how to induce hypertrophy in cultured cardiomyocytes using phenylephrine and how to assess the inhibitory effect of this compound.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or a suitable cardiac cell line (e.g., H9c2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phenylephrine (PE) solution (10 mM stock in sterile water)

  • This compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Staining solution for cell size measurement (e.g., Phalloidin-FITC for F-actin and DAPI for nuclei)

  • Microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cardiomyocytes in a suitable culture plate (e.g., 24-well plate) at a density that allows for cell growth and assessment of cell size. Culture overnight in standard growth medium.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Control Group: Add fresh low-serum medium.

    • PE Group: Add fresh low-serum medium containing 10 µM phenylephrine.

    • Rimeporide Group: Pre-incubate cells with 5 µM this compound in low-serum medium for 1 hour. Then, add phenylephrine to a final concentration of 10 µM.

  • Incubation: Incubate the cells for 48 hours.

  • Assessment of Hypertrophy:

    • Cell Size Measurement:

      • Wash the cells twice with PBS.

      • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash twice with PBS.

      • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

      • Wash twice with PBS.

      • Stain with Phalloidin-FITC and DAPI according to the manufacturer's instructions.

      • Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

    • Protein Synthesis Assay (Optional): Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein.

Start Start Seed_Cells Seed Cardiomyocytes Start->Seed_Cells Serum_Starve Serum Starve (24h) Seed_Cells->Serum_Starve Treatment Treat with PE and/or Rimeporide Serum_Starve->Treatment Incubate Incubate (48h) Treatment->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Image_Analyze Image Acquisition and Analysis Fix_Stain->Image_Analyze End End Image_Analyze->End

Figure 2: Experimental workflow for the in vitro cardiac hypertrophy assay.
Measurement of Intracellular pH (pHi) Recovery

This protocol allows for the assessment of NHE-1 activity by measuring the rate of pHi recovery after an acid load, and how it is affected by Rimeporide.

Materials:

  • Cultured cells (e.g., cardiomyocytes) grown on glass coverslips

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Ammonium chloride (NH4Cl) solution (e.g., 20 mM in HBSS)

  • This compound

  • Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Protocol:

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM BCECF-AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells on coverslips with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Baseline Measurement:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse with normal HBSS and record the baseline fluorescence ratio (F490/F440).

  • Acid Load:

    • Induce an intracellular acid load by perfusing the cells with HBSS containing 20 mM NH4Cl for 5-10 minutes. This will initially cause an intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.

  • pHi Recovery:

    • Switch the perfusion back to normal HBSS (or HBSS containing Rimeporide for the treatment group).

    • Record the fluorescence ratio over time as the cell recovers from the acid load. The rate of pHi recovery is indicative of NHE-1 activity.

  • Data Analysis:

    • Calculate the rate of pHi recovery (ΔpH/Δt) from the initial phase of the recovery curve.

    • Compare the recovery rates between control and Rimeporide-treated cells.

Start Start Load_BCECF Load Cells with BCECF-AM Start->Load_BCECF Baseline Measure Baseline pHi Load_BCECF->Baseline Acid_Load Induce Acid Load (NH4Cl) Baseline->Acid_Load Recovery Monitor pHi Recovery (± Rimeporide) Acid_Load->Recovery Analyze Analyze Recovery Rate Recovery->Analyze End End Analyze->End

Figure 3: Workflow for measuring intracellular pH recovery.
Measurement of Intracellular Sodium ([Na+]i)

This protocol outlines the measurement of intracellular sodium using the fluorescent indicator SBFI-AM.

Materials:

  • Cultured cells on glass coverslips

  • SBFI-AM (sodium-sensitive fluorescent dye)

  • Pluronic F-127

  • Physiological salt solution

  • This compound

  • Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at ~340 nm and ~380 nm, emission at ~500 nm)

Protocol:

  • Dye Loading: Load cells with 5-10 µM SBFI-AM and 0.05% Pluronic F-127 in physiological salt solution for 60-90 minutes at room temperature or 37°C.

  • De-esterification: Wash the cells and incubate in fresh salt solution for at least 30 minutes to allow for complete de-esterification.

  • Measurement:

    • Mount the coverslip on the microscope.

    • Record the baseline fluorescence ratio (F340/F380).

    • Treat the cells with a stimulus known to increase [Na+]i (e.g., via NHE-1 activation) in the presence or absence of Rimeporide.

    • Continuously record the fluorescence ratio to monitor changes in [Na+]i.

  • Calibration (Optional): To convert fluorescence ratios to absolute [Na+]i, perform an in situ calibration at the end of the experiment using different known extracellular Na+ concentrations in the presence of ionophores (e.g., gramicidin and monensin).

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the measurement of intracellular calcium using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells on glass coverslips

  • Fura-2 AM (calcium-sensitive fluorescent dye)

  • Pluronic F-127

  • Physiological salt solution

  • This compound

  • Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Protocol:

  • Dye Loading: Load cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in physiological salt solution for 30-60 minutes at 37°C.

  • De-esterification: Wash the cells and incubate in fresh salt solution for at least 30 minutes.

  • Measurement:

    • Mount the coverslip on the microscope.

    • Record the baseline fluorescence ratio (F340/F380).

    • Stimulate the cells as required (e.g., with a hypertrophic agonist) in the presence or absence of Rimeporide.

    • Monitor the changes in the fluorescence ratio, which correspond to changes in [Ca2+]i.

  • Calibration (Optional): Calibrate the Fura-2 signal at the end of the experiment using solutions with known Ca2+ concentrations in the presence of a calcium ionophore (e.g., ionomycin) and a calcium chelator (e.g., EGTA) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Conclusion

This compound is a valuable pharmacological tool for the investigation of NHE-1 function in various cellular processes, particularly in the context of cardiovascular research. The protocols provided here offer a starting point for researchers to explore the effects of NHE-1 inhibition on cardiac hypertrophy and intracellular ion homeostasis. It is recommended that investigators optimize these protocols for their specific experimental systems.

References

Troubleshooting & Optimization

Rimeporide Hydrochloride solubility and stability in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Rimeporide Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is the hydrochloride salt of Rimeporide, a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous membrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion. In pathological conditions such as Duchenne muscular dystrophy (DMD), overactivation of NHE-1 can lead to intracellular sodium and subsequent calcium overload, contributing to cellular damage.[2] this compound, by blocking NHE-1, is investigated for its potential to mitigate these ionic imbalances.[1]

Q2: What are the recommended solvents for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound. It is important to use anhydrous DMSO as the presence of moisture can affect solubility. For aqueous-based in vivo or in vitro experiments, stock solutions in DMSO are typically diluted into a final aqueous medium.

Q3: Are there any known incompatibilities of this compound with common lab reagents?

Specific incompatibility studies for this compound are not widely published. However, as a hydrochloride salt, its solubility can be affected by the common ion effect in solutions with high chloride concentrations. It is advisable to avoid preparing highly concentrated solutions in buffers containing high levels of chloride ions, other than what is necessary for physiological relevance.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 1 year when stored at -80°C.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound
  • Problem: The compound is not fully dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Moisture in DMSO can significantly reduce the solubility of many compounds.

    • Concentration: The desired concentration may exceed the solubility limit in that specific solvent. Refer to the solubility data table below and consider preparing a more dilute solution.

    • Temperature: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound.[3] However, be cautious with prolonged heating as it may degrade the compound.

    • pH of Aqueous Solutions: For aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts. Ensure the pH of your buffer is compatible with maintaining the solubility of this compound.

Issue 2: Precipitation of the Compound in Aqueous Buffers
  • Problem: The compound precipitates out of solution after diluting the DMSO stock into an aqueous buffer.

  • Possible Causes & Solutions:

    • Insufficient DMSO Concentration: The final concentration of DMSO in the aqueous solution may be too low to maintain the solubility of this compound. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated in many cell-based assays.

    • Buffer Composition: Certain salts in the buffer may be interacting with the compound, leading to precipitation. Try preparing the final dilution in a different buffer system.

    • Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that may lead to precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO18.5[3]50.02[3]Sonication is recommended to aid dissolution.[3]

Note: Comprehensive solubility data for this compound in a wide range of solvents is limited in publicly available literature. Researchers should determine the solubility in their specific solvent systems.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant to determine the solubility.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be kept in the dark.

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Quantify the amount of remaining this compound and any formed degradation products.

Mandatory Visualizations

Rimeporide_Hydrochloride_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Transporter Na_ext->NHE1 Exchange H_ext H+ NHE1->H_ext Na_int Na+ (Overload) NHE1->Na_int Blocked by Rimeporide Ca_int Ca2+ (Overload) Na_int->Ca_int Leads to H_int H+ H_int->NHE1 CellDamage Cellular Damage Ca_int->CellDamage Contributes to Rimeporide Rimeporide HCl Rimeporide->NHE1 Inhibits

Caption: Mechanism of action of this compound.

Solubility_Workflow Start Start: Determine Solubility AddExcess Add excess Rimeporide HCl to solvent Start->AddExcess Equilibrate Equilibrate for 24-48h (Constant Temperature) AddExcess->Equilibrate Separate Separate supernatant (Centrifugation/Filtration) Equilibrate->Separate Dilute Dilute supernatant to known concentration Separate->Dilute Analyze Quantify using HPLC-UV Dilute->Analyze Calculate Calculate Solubility (mg/mL or mM) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: Forced Degradation Study PrepareStock Prepare Rimeporide HCl Stock Solution Start->PrepareStock Acid Acidic (0.1M HCl, 60°C) PrepareStock->Acid Base Basic (0.1M NaOH, 60°C) PrepareStock->Base Oxidation Oxidative (3% H2O2, RT) PrepareStock->Oxidation Thermal Thermal (60°C) PrepareStock->Thermal Photo Photolytic (UV/Daylight) PrepareStock->Photo Analyze Analyze samples at time points using stability-indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate degradation profile and identify degradation products Analyze->Evaluate End End Evaluate->End

Caption: Workflow for a forced degradation stability study.

References

Rimeporide Hydrochloride Experimental Design: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Rimeporide Hydrochloride, this technical support center provides essential guidance on experimental design, troubleshooting common pitfalls, and interpreting results. This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial regulator of intracellular pH (pHi) and sodium levels.[1][2] Its repositioning for diseases like Duchenne Muscular Dystrophy (DMD) has generated significant interest, focusing on its ability to mitigate intracellular calcium overload and subsequent cellular damage.[1][3][4][5][6] This guide offers a structured question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Solubility and Stability

  • Q: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?

    • A: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a stock solution in high-quality, anhydrous DMSO. It is crucial to protect the stock solution from moisture, as hygroscopic DMSO can negatively impact solubility. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Q: My Rimeporide solution appears to be precipitating in my cell culture medium during long-term experiments. How can I avoid this?

    • A: Precipitation of compounds in culture media can be a concern, influenced by factors like media composition (e.g., presence of certain salts, pyruvate, bicarbonate) and the final concentration of the compound and DMSO.[7][8][9] To mitigate precipitation of Rimeporide:

      • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to minimize solvent-related toxicity and solubility issues.

      • When preparing working solutions, add the Rimeporide stock solution to the medium with gentle vortexing to ensure proper mixing.

      • Consider the stability of Rimeporide in your specific culture medium over the duration of your experiment. For multi-day experiments, it may be necessary to replenish the medium with freshly prepared Rimeporide to maintain the desired concentration.

      • Perform a preliminary solubility test in your specific cell culture medium at the intended experimental concentration and duration to identify any potential stability issues.

2. In Vitro Experimental Design

  • Q: What are the key considerations when designing an in vitro experiment to assess the efficacy of Rimeporide?

    • A: A well-designed in vitro experiment should include:

      • Appropriate Cell Line: Use a cell line relevant to the disease model. For example, C2C12 myoblasts or primary myoblasts from mdx mice are suitable for studying DMD.

      • Dose-Response Curve: Determine the optimal concentration of Rimeporide by performing a dose-response experiment. This will help identify the IC50 (half-maximal inhibitory concentration) for NHE-1 inhibition in your specific cell system.

      • Positive and Negative Controls: Include a known NHE-1 inhibitor (e.g., Cariporide) as a positive control and a vehicle control (DMSO) as a negative control.

      • Measurement of On-Target Effects: Directly measure the inhibition of NHE-1 activity by assessing changes in intracellular pH (pHi) recovery after an acid load.

      • Assessment of Downstream Effects: Evaluate the impact of Rimeporide on downstream pathological events, such as intracellular calcium levels, cell viability, and markers of inflammation or fibrosis.

  • Q: I am not observing the expected changes in intracellular pH after Rimeporide treatment. What could be the issue?

    • A: Several factors could contribute to this:

      • Suboptimal Rimeporide Concentration: You may be using a concentration that is too low to effectively inhibit NHE-1 in your cell type. Refer to dose-response studies or perform one to determine the optimal concentration.

      • Timing of Measurement: Ensure you are measuring pHi at an appropriate time point after Rimeporide treatment and acid loading.

      • Acid-Loading Technique: The method used to induce intracellular acidosis is critical. The NH4Cl pre-pulse technique is a common and effective method to transiently lower pHi and stimulate NHE-1 activity.

      • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their physiological responses.

      • Buffer Composition: The composition of your experimental buffer, particularly its buffering capacity and ion concentrations, can influence pHi measurements.

  • Q: Are there any known off-target effects of Rimeporide that I should be aware of in my in vitro studies?

    • A: While Rimeporide is a selective NHE-1 inhibitor, it is good practice to consider potential off-target effects. Some studies have explored the impact of Rimeporide on calcium handling and the generation of reactive oxygen species (ROS).[10] It is recommended to include control experiments to assess these potential effects, especially if your experimental readouts are sensitive to changes in calcium signaling or oxidative stress. For example, you could measure changes in store-operated calcium entry or mitochondrial ROS production.

3. In Vivo Experimental Design

  • Q: What are the critical factors to consider when designing a preclinical in vivo study with Rimeporide in a disease model like the mdx mouse?

    • A: Key considerations for in vivo studies include:

      • Animal Model: The mdx mouse is a commonly used model for DMD.[1][3][11][12]

      • Dosing Regimen: The dose, frequency, and route of administration are critical. Preclinical studies in mdx mice have demonstrated the efficacy of Rimeporide in reducing inflammation and fibrosis.[2][3]

      • Timing of Treatment: The timing of Rimeporide administration can significantly impact its efficacy. Studies on other NHE-1 inhibitors have shown that administration during the ischemic period is more effective than at the time of reperfusion in models of ischemia-reperfusion injury.[13] In chronic disease models like DMD, the timing of intervention relative to disease progression is a key consideration.

      • Pharmacokinetics: Understanding the pharmacokinetic profile of Rimeporide in your chosen animal model is essential for designing an effective dosing regimen.

      • Outcome Measures: Select relevant outcome measures to assess efficacy, such as histological analysis of muscle fibrosis and inflammation, functional tests (e.g., grip strength), and measurement of relevant biomarkers in blood or tissue.

  • Q: I am not observing a significant reduction in muscle fibrosis in mdx mice treated with Rimeporide. What are the potential reasons?

    • A: Several factors could be at play:

      • Inadequate Dose or Duration of Treatment: The dose of Rimeporide may not be sufficient to achieve a therapeutic effect, or the treatment duration may be too short to see significant changes in a chronic process like fibrosis.

      • Timing of Intervention: Initiating treatment at a very advanced stage of the disease may be less effective in reversing established fibrosis.

      • Variability in the Animal Model: There can be inherent biological variability in the mdx mouse model. Ensure you have a sufficient number of animals per group to achieve statistical power.

      • Assessment Method: The method used to quantify fibrosis is important. Picrosirius red staining followed by quantitative image analysis is a robust method. Ensure your staining and analysis protocols are consistent and validated.

      • Compound Bioavailability: Confirm that the formulation and route of administration result in adequate bioavailability of Rimeporide in the target tissues.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from available literature. Note that specific IC50 values in C2C12 cells and detailed preclinical pharmacokinetic data in mdx mice were not consistently available in the searched literature. Researchers should determine these parameters empirically for their specific experimental systems.

Table 1: In Vitro Activity of this compound

ParameterCell Type/SystemValueReference
Target Na+/H+ Exchanger 1 (NHE-1)Potent and Selective Inhibitor[1][2]
Reported Effect Correction of resting pHDystrophic (mdx5Cv) myotubes[10]
Reported Effect Moderate inhibition of calcium entryDystrophic (mdx5Cv) myotubes[10]

Table 2: Preclinical and Clinical Dosing of Rimeporide

Species/PopulationConditionDoseRoute of AdministrationReference
Healthy Adult Males Phase I StudyUp to 600 mg (single dose)Oral[14]
Healthy Adult Males Phase I StudyUp to 600 mg daily (multiple doses)Oral (TID)[14]
Healthy Adult Males Phase I Study350 mg (single dose)Intravenous[14]
Boys with DMD (6-11 years) Phase Ib Clinical Trial50 mg to 300 mg (multiple ascending doses)Oral (TID)[4]
Rats (Sugen5416/hypoxia model of PAH) Preclinical Study100 mg/kg/dayIn drinking water[15]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

1. Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol is adapted from standard methods for measuring pHi using the ratiometric fluorescent indicator BCECF-AM.

  • Materials:

    • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

    • Anhydrous DMSO

    • HEPES-buffered saline solution (HBSS) or other suitable buffer

    • NH4Cl for acid-loading

    • Nigericin and valinomycin for calibration

    • Fluorescence microscope or plate reader with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.

  • Procedure:

    • Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging and allow them to adhere.

    • Dye Loading: Prepare a 2-5 µM working solution of BCECF-AM in HBSS. Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C in the dark.

    • Washing: Wash the cells three times with fresh HBSS to remove extracellular dye.

    • De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

    • Rimeporide Treatment: Incubate the cells with the desired concentration of Rimeporide or vehicle (DMSO) for the specified duration.

    • Acid Loading (NH4Cl Pre-pulse): To induce an acid load, perfuse the cells with a solution containing NH4Cl (e.g., 20 mM) for several minutes. Subsequently, switch to a sodium-free solution to induce intracellular acidification.

    • Measurement of pHi Recovery: Immediately after acid loading, switch back to a sodium-containing HBSS (with or without Rimeporide) and monitor the recovery of intracellular pH by recording the fluorescence ratio at the two excitation wavelengths.

    • Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing nigericin and valinomycin at different known pH values (e.g., 6.5, 7.0, 7.5).

2. Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes the use of the ratiometric calcium indicator Fura-2 AM.

  • Materials:

    • Fura-2 AM

    • Anhydrous DMSO

    • Pluronic F-127

    • HBSS or other suitable buffer

    • Ionomycin and EGTA for calibration

    • Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission wavelength of ~510 nm.

  • Procedure:

    • Cell Preparation: Plate cells on glass coverslips suitable for fluorescence microscopy.

    • Dye Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C, in the dark.

    • Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.

    • De-esterification: Incubate the cells in HBSS for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.

    • Rimeporide Treatment: Treat the cells with the desired concentration of Rimeporide or vehicle.

    • Calcium Measurement: Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Calibration: To determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, treat the cells with a calcium-free buffer containing EGTA followed by a buffer with a saturating concentration of calcium and a calcium ionophore like ionomycin.

3. Assessment of Muscle Fibrosis using Picrosirius Red Staining

This protocol outlines the staining of collagen fibers in muscle tissue sections.

  • Materials:

    • Paraffin-embedded or frozen muscle tissue sections (5-10 µm thick)

    • Picrosirius red solution (0.1% Sirius Red in saturated picric acid)

    • Acetic acid solution (0.5%)

    • Ethanol series for dehydration

    • Xylene or a xylene substitute for clearing

    • Mounting medium

    • Brightfield microscope with polarizing filters.

  • Procedure:

    • Deparaffinization and Rehydration: If using paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water. For frozen sections, fix appropriately before staining.

    • Staining: Immerse slides in Picrosirius red solution for 60 minutes.

    • Rinsing: Briefly rinse the slides in two changes of 0.5% acetic acid solution.

    • Dehydration: Dehydrate the sections rapidly through a graded series of ethanol.

    • Clearing and Mounting: Clear the slides in xylene and mount with a permanent mounting medium.

    • Imaging and Analysis: Visualize the stained sections under a brightfield microscope. Collagen fibers will appear red. For enhanced visualization and quantification of collagen fiber types, use a polarizing microscope where thicker type I collagen fibers appear yellow-orange and thinner type III collagen fibers appear green. Quantify the fibrotic area as a percentage of the total muscle cross-sectional area using image analysis software.

4. Assessment of Muscle Inflammation by Immunohistochemistry for Macrophages (CD68)

This protocol describes the detection of macrophages in muscle tissue sections.

  • Materials:

    • Frozen muscle tissue sections (5-10 µm thick)

    • Acetone for fixation

    • Phosphate-buffered saline (PBS)

    • Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)

    • Primary antibody: anti-CD68

    • Secondary antibody: fluorescently-labeled anti-rat or anti-mouse IgG

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope.

  • Procedure:

    • Section Preparation: Air-dry frozen sections and fix in cold acetone for 10 minutes.

    • Permeabilization and Blocking: Wash sections in PBS and then incubate in blocking buffer for 1 hour at room temperature to block non-specific antibody binding and permeabilize the cells.

    • Primary Antibody Incubation: Incubate sections with the primary anti-CD68 antibody diluted in blocking buffer overnight at 4°C.

    • Washing: Wash the sections three times in PBS.

    • Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstaining: Incubate with DAPI for 5-10 minutes to stain the nuclei.

    • Washing and Mounting: Wash the sections three times in PBS and mount with an anti-fade mounting medium.

    • Imaging and Analysis: Visualize the stained sections using a fluorescence microscope. CD68-positive macrophages will be identified by the fluorescent signal. Quantify the number of macrophages per unit area of muscle tissue.

Visualizing Experimental Logic and Pathways

Signaling Pathway of Rimeporide Action

The following diagram illustrates the proposed mechanism of action of Rimeporide in the context of Duchenne Muscular Dystrophy. Rimeporide inhibits the NHE-1 transporter, leading to a reduction in intracellular sodium overload. This, in turn, normalizes the function of the Na+/Ca2+ exchanger (NCX), reducing intracellular calcium overload and downstream pathological signaling pathways involved in inflammation and fibrosis.

Rimeporide_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathways Pathological Pathways NHE1 NHE-1 Na_out High Na+ NHE1->Na_out NCX NCX (Reverse Mode) Ca_in Ca2+ Overload NCX->Ca_in Na_out->NCX H_out H+ Ca_out Ca2+ Ca_out->NCX Na_in Na+ Overload Na_in->NCX H_in H+ H_in->NHE1 Inflammation Inflammation (e.g., NF-κB activation) Ca_in->Inflammation Fibrosis Fibrosis (e.g., TGF-β signaling) Ca_in->Fibrosis Cell_Damage Muscle Cell Damage Inflammation->Cell_Damage Fibrosis->Cell_Damage Rimeporide Rimeporide Rimeporide->NHE1 Inhibits

Caption: Rimeporide inhibits NHE-1, reducing Na+ and Ca2+ overload and downstream pathology.

Experimental Workflow for In Vitro Efficacy Testing

This workflow diagram outlines the key steps for assessing the in vitro efficacy of Rimeporide.

In_Vitro_Workflow start Start: Culture Relevant Cell Line (e.g., C2C12, mdx myoblasts) dose_response Dose-Response Assay (Determine IC50) start->dose_response treatment Treat cells with optimal Rimeporide concentration dose_response->treatment controls Include Vehicle (DMSO) and Positive (Cariporide) Controls treatment->controls on_target On-Target Effect Assessment: Measure pHi recovery treatment->on_target downstream Downstream Effect Assessment: Measure [Ca2+]i, viability, etc. treatment->downstream analysis Data Analysis and Interpretation on_target->analysis downstream->analysis end End analysis->end

Caption: Workflow for in vitro testing of Rimeporide efficacy.

Logical Flow for Troubleshooting In Vivo Studies

This diagram provides a logical approach to troubleshooting unexpected results in in vivo experiments with Rimeporide.

In_Vivo_Troubleshooting rect_node rect_node start Unexpected In Vivo Results check_dose Is the dose and frequency appropriate? start->check_dose check_timing Was treatment initiated at an optimal time point? check_dose->check_timing Yes revise_dose Revise dosing regimen check_dose->revise_dose No check_pk Is there evidence of adequate bioavailability? check_timing->check_pk Yes reconsider_timing Reconsider treatment timing check_timing->reconsider_timing No check_assessment Are the outcome assessment methods validated? check_pk->check_assessment Yes pk_study Conduct pharmacokinetic study check_pk->pk_study No check_variability Is animal variability accounted for? check_assessment->check_variability Yes validate_methods Validate assessment methods check_assessment->validate_methods No increase_n Increase sample size check_variability->increase_n No

Caption: Troubleshooting logic for in vivo Rimeporide experiments.

References

Ensuring the quality and purity of Rimeporide Hydrochloride for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the quality and purity of Rimeporide Hydrochloride in a research setting.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the handling and analysis of this compound.

Question 1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

Answer: Unexpected peaks in your HPLC chromatogram can arise from several sources. Here is a troubleshooting guide to help you identify the cause:

  • Contamination: The unexpected peaks could be due to contamination from solvents, glassware, or the HPLC system itself. To investigate this, run a blank injection (mobile phase only) to see if the peaks are still present. If they are, this points to a contaminated mobile phase or a dirty HPLC system.

  • Impurity in the this compound Sample: The peaks may represent impurities from the synthesis or degradation of this compound. Potential impurities could include starting materials, by-products from the synthesis of the benzoylguanidine core, or degradants.

  • Degradation of the Sample: this compound may degrade under certain conditions. Review your sample preparation and storage procedures. Exposure to high temperatures, extreme pH, or light can cause degradation. Consider performing a forced degradation study to identify potential degradation products.

  • Column Issues: An old or poorly maintained HPLC column can lead to peak splitting or the appearance of ghost peaks. Try flushing the column or replacing it with a new one.

Question 2: My this compound sample has a lower than expected purity. What are the potential reasons?

Answer: A lower than expected purity can be attributed to several factors:

  • Incomplete Reaction or Purification: The synthesis of this compound may not have gone to completion, or the purification process may have been insufficient to remove all impurities.

  • Degradation: As mentioned previously, the compound may have degraded during storage or handling. It is crucial to store this compound under the recommended conditions, typically at -20°C in a tightly sealed container, protected from light and moisture.

  • Hygroscopic Nature: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. This will increase the weight of the sample and thus lower the calculated purity by weight. Always handle the compound in a dry environment and consider using a desiccator for storage.

Question 3: What are some potential impurities I should be aware of when working with this compound?

Answer: While specific impurities will depend on the synthetic route, potential impurities in benzoylguanidine derivatives like this compound could include:

  • Unreacted Starting Materials: The precursors used in the final synthesis steps may be present.

  • By-products from Guanidinylation: The reaction to form the guanidine group can sometimes lead to the formation of related by-products.

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.

  • Degradation Products: As discussed, these can form due to improper storage or handling. Common degradation pathways for similar compounds include hydrolysis of the amide bond under acidic or basic conditions.

Question 4: How can I confirm the identity and purity of my this compound sample?

Answer: A combination of analytical techniques is recommended to confirm the identity and purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and quantifying the amount of this compound. A validated HPLC method can separate the main compound from its impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the molecular weight of this compound and help identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the chemical structure of the compound.

  • Certificate of Analysis (CoA): Always request a CoA from the supplier. This document provides lot-specific information on purity, identity, and other quality control tests.

Data Presentation

Table 1: Typical Purity Specifications for Research-Grade this compound

ParameterSpecification
AppearanceWhite to off-white solid
Purity (by HPLC)≥98%
Identity (by ¹H NMR)Conforms to structure
Mass (by MS)Conforms to molecular weight
Residual SolventsAs per ICH guidelines

Experimental Protocols

Protocol 1: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. This method should be validated for your specific instrumentation and requirements.

1. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 270 nm
Injection Volume 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of DMSO followed by dilution with mobile phase A) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the area percent purity of the this compound sample by integrating all peaks in the chromatogram. The purity is calculated as: (Area of Rimeporide Peak / Total Area of All Peaks) x 100%

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound sample in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Mandatory Visualization

Rimeporide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular_Na Na+ NHE1 NHE-1 (Sodium-Hydrogen Exchanger 1) Extracellular_Na->NHE1 Extracellular_H H+ NHE1->Extracellular_H Intracellular_Na Na+ NHE1->Intracellular_Na Intracellular_Ca Ca2+ Intracellular_Na->Intracellular_Ca Increased Na+ leads to Ca2+ overload Intracellular_H H+ Intracellular_H->NHE1 Cellular_Damage Cellular Damage (Inflammation, Fibrosis) Intracellular_Ca->Cellular_Damage Triggers Rimeporide Rimeporide Hydrochloride Rimeporide->NHE1 Inhibits HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Rimeporide Hydrochloride Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Rimeporide Hydrochloride Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter through 0.22 µm filter Dissolve_Sample->Filter_Sample Filter_Standard Filter through 0.22 µm filter Dissolve_Standard->Filter_Standard Inject_Sample Inject Sample Filter_Sample->Inject_Sample Inject_Standard Inject Standard Filter_Standard->Inject_Standard HPLC_System HPLC System (C18 Column) Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Inject_Sample->HPLC_System Inject_Standard->HPLC_System Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Addressing variability in animal model responses to Rimeporide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rimeporide Hydrochloride in preclinical animal models of Duchenne Muscular Dystrophy (DMD).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during animal studies with this compound, focusing on the sources of variability in experimental outcomes.

Q1: We are observing significant variability in the therapeutic response to Rimeporide in our mdx mouse cohort. What are the potential causes?

A1: Variability in response to Rimeporide in mdx mice can stem from several factors. Here are the key aspects to consider:

  • Genetic Background of the Animal Model: The genetic background of the mdx mouse strain significantly impacts the disease phenotype's severity.[1][2] The commonly used C57BL/10 (B10-mdx) strain has a milder phenotype compared to the DBA/2J (D2-mdx) strain, which exhibits a more severe and progressive muscle pathology, including earlier onset of cardiac dysfunction.[1][2] Ensure you are using a consistent and well-characterized strain for your studies. If comparing results across studies, be aware of the strain used.

  • Age of Animals at Treatment Initiation: The timing of treatment initiation can influence outcomes. Mdx mice undergo an acute phase of muscle necrosis and regeneration between 3 to 5 weeks of age.[3] Intervening before, during, or after this period can lead to different results. It is crucial to define and maintain a consistent age for starting the treatment in all experimental groups.

  • Drug Formulation and Administration: Inconsistent formulation or administration of Rimeporide can be a major source of variability. Rimeporide is orally available.[4] For oral gavage in mice, a consistent and stable formulation is critical. Ensure the compound is fully solubilized or evenly suspended. For a detailed formulation protocol, please refer to the Experimental Protocols section.

  • Dosing Regimen: The dose and frequency of administration are critical. While a definitive optimal oral dose for mdx mice is not yet established in publicly available literature, dose-finding studies are recommended. A study in Golden Retriever Muscular Dystrophy (GRMD) dogs used a dose of 10 mg/kg twice daily.[3] Human clinical trials in boys with DMD have explored oral doses ranging from 50 mg to 300 mg three times a day, adjusted for body weight.[5][6]

  • Husbandry and Environmental Factors: Differences in diet, housing conditions, and handling can introduce stress and variability in physiological responses. Standardizing these conditions across all experimental groups is essential.

Q2: What is the recommended formulation for oral administration of this compound to mice?

A2: A common method for preparing Rimeporide for oral administration in mice involves creating a solution or suspension. One suggested protocol is as follows:

  • Prepare a stock solution of Rimeporide in DMSO.

  • For the working solution, mix the DMSO stock with PEG300.

  • Add Tween-80 to the mixture.

  • Finally, add saline to reach the desired final concentration.

It is recommended to keep the final DMSO concentration below 2%, especially for animals that may be weak. Always ensure the solution is homogeneous before each administration. For long-term studies, the stability of the formulation should be considered.

Q3: How should this compound be stored?

A3: Proper storage is crucial to maintain the stability and efficacy of this compound.

  • Powder: Store at -20°C for up to 3 years.[7]

  • Stock Solution in Solvent: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Q4: We are not observing the expected cardioprotective effects of Rimeporide. What could be the issue?

A4: If the expected cardioprotective effects are not observed, consider the following:

  • Timing and Duration of Treatment: Cardioprotection may require long-term administration. In dystrophic hamsters, lifelong preventive treatment showed significant benefits.[5] The GRMD dog study that demonstrated cardioprotective effects involved treatment from 2 months to 1 year of age.

  • Animal Model and Disease Stage: The cardiac phenotype in mdx mice can be variable and often develops at a later age compared to human DMD patients. The D2-mdx strain is known to develop an earlier and more severe cardiac phenotype, making it a potentially more suitable model for studying cardiac effects.[1][2]

  • Outcome Measures: Ensure you are using sensitive and appropriate outcome measures to detect changes in cardiac function. This may include echocardiography, histological analysis for fibrosis, and relevant biomarkers.

Q5: Are there known issues with the mechanism of action of NHE-1 inhibitors that could affect experimental outcomes?

A5: Yes, the timing of administration in relation to the pathological process is critical for NHE-1 inhibitors. In the context of ischemia-reperfusion injury, the timing of drug administration (during ischemia versus at the onset of reperfusion) has been a significant factor in the success of clinical trials with other NHE-1 inhibitors. While the pathology of DMD is chronic, it is important to consider that the underlying ion dysregulation is persistent. Therefore, consistent and sustained drug exposure is likely necessary to achieve a therapeutic effect.

Data Presentation

Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies

Species/PopulationAnimal ModelRoute of AdministrationDosageStudy DurationKey FindingsReference
DogGolden Retriever Muscular Dystrophy (GRMD)Oral10 mg/kg, twice a day10 monthsLimited deterioration of left ventricular function.[3]
HamsterDystrophic Hamsters (UMX 101)Not SpecifiedNot SpecifiedLifelongReduced mortality, prevented myocardial necrosis and hypertrophy.[5]
HumanBoys with Duchenne Muscular DystrophyOral50 mg to 300 mg, three times a day (weight-adjusted)4 weeksSafe and well-tolerated; positive effects on exploratory biomarkers.[5][6]

Experimental Protocols

Protocol 1: Oral Administration of this compound in mdx Mice

  • Preparation of Dosing Solution:

    • Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL. This results in a final concentration of 2.08 mg/mL. Adjust volumes as needed for your target dose.

  • Dosing Procedure:

    • Administer the prepared solution to mdx mice via oral gavage.

    • The volume of administration should be calculated based on the body weight of each mouse to ensure accurate dosing.

    • A typical dosing frequency would be once or twice daily, but this should be optimized based on pharmacokinetic studies.

Protocol 2: Assessment of Cardiac Function in Animal Models

  • Echocardiography:

    • Perform transthoracic echocardiography on anesthetized animals to assess cardiac function.

    • Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

    • Measurements should be taken at baseline and at specified time points throughout the study.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and collect the hearts.

    • Fix the hearts in 10% neutral buffered formalin and embed in paraffin.

    • Section the hearts and stain with Masson's trichrome or Picrosirius red to visualize and quantify fibrosis.

    • Analyze the stained sections using microscopy and image analysis software.

Visualizations

Signaling_Pathway cluster_cell Muscle Cell Dystrophin_Deficiency Dystrophin Deficiency Membrane_Instability Membrane Instability Dystrophin_Deficiency->Membrane_Instability Increased_NHE1_Activity Increased NHE-1 Activity Membrane_Instability->Increased_NHE1_Activity Na_Influx Increased Intracellular Na+ Increased_NHE1_Activity->Na_Influx Ca_Overload Intracellular Ca2+ Overload Na_Influx->Ca_Overload via NCX reversal Cellular_Damage Cellular Damage (Inflammation, Fibrosis, Necrosis) Ca_Overload->Cellular_Damage Rimeporide Rimeporide Rimeporide->Increased_NHE1_Activity

Caption: Pathophysiological cascade in DMD and the point of intervention for Rimeporide.

Experimental_Workflow start Start of Study animal_selection Animal Model Selection (e.g., mdx on specific background) start->animal_selection baseline Baseline Measurements (e.g., body weight, grip strength, echocardiography) animal_selection->baseline randomization Randomization into Groups (Vehicle vs. Rimeporide) baseline->randomization treatment Chronic Rimeporide Administration (Oral Gavage) randomization->treatment monitoring In-life Monitoring (e.g., body weight, clinical signs) treatment->monitoring endpoint End-of-Study Measurements (e.g., cardiac function, histology, biomarkers) treatment->endpoint interim Interim Assessments (e.g., functional tests) monitoring->interim interim->treatment Continue Treatment analysis Data Analysis and Interpretation endpoint->analysis end Study Conclusion analysis->end

Caption: A typical experimental workflow for evaluating Rimeporide in a DMD animal model.

Troubleshooting_Logic variability High Variability in Response genetic Check Animal Strain (e.g., B10 vs. D2 background) variability->genetic dosing Review Dosing Protocol (Dose, frequency, route) variability->dosing formulation Verify Formulation (Solubility, stability) variability->formulation age Standardize Age at Initiation variability->age husbandry Ensure Consistent Husbandry variability->husbandry

Caption: A logical flowchart for troubleshooting sources of variability in Rimeporide studies.

References

Rimeporide Hydrochloride Stock Solutions: A Technical Guide to Long-Term Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Rimeporide Hydrochloride stock solutions. Adherence to proper preparation, storage, and handling protocols is critical for ensuring the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly impact the solubility of the compound.[1][4]

Q2: What is the maximum achievable concentration in DMSO?

A2: Solubilities of up to 67 mg/mL (200.97 mM) in DMSO have been reported.[4] However, concentrations around 10 mM, 18.5 mg/mL (50.02 mM), and 20 mg/mL (59.99 mM) are also commonly cited.[1][2][3] It is advisable to start with a lower concentration if dissolution issues arise.

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you encounter solubility issues, sonication and gentle warming (e.g., to 37°C) can aid dissolution.[1][2][5] Ensure you are using a sufficient volume of fresh, high-quality DMSO.

Q4: How should I store the solid this compound powder?

A4: The solid powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2][4]

Q5: What are the recommended storage conditions for stock solutions?

A5: For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4][6] Under these conditions, the solution can be stable for up to one year.[2][4] For shorter-term storage, -20°C is acceptable for up to one month.[1][4][5]

Q6: Can I store my stock solution at 4°C?

A6: Storage at 4°C is not generally recommended for long-term stability. For daily or very short-term use, it may be acceptable, but for periods longer than a day, freezing is advised to prevent degradation.

Q7: I observed precipitation in my stock solution after thawing. What should I do?

A7: If precipitation occurs upon thawing, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[5] If the precipitate does not dissolve, it may indicate degradation or saturation, and the solution should be discarded.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in Stock Solution Upon Thawing The compound has come out of solution at a lower temperature.Gently warm the vial to 37°C and vortex or sonicate until the solution becomes clear.[5]
The solution is supersaturated.Prepare a new stock solution at a slightly lower concentration.
Solvent has evaporated, increasing the concentration.Ensure vials are tightly sealed. Use fresh stock if evaporation is suspected.
Incomplete Dissolution During Preparation Insufficient solvent volume.Increase the volume of the solvent to achieve the desired concentration.
Low-quality or hydrated DMSO was used.Use fresh, anhydrous, high-purity DMSO.[1][4]
Insufficient mixing.Use sonication and/or gentle warming to aid dissolution.[1][2][5]
Color Change in Stock Solution Potential degradation of the compound.Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained.
Contamination of the stock solution.Use sterile techniques when preparing and handling solutions. Discard any suspect solutions.
Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.Prepare a fresh stock solution from solid compound. Aliquot to avoid multiple freeze-thaw cycles.[4][6]
Inaccurate concentration due to pipetting errors or incomplete dissolution.Recalibrate pipettes and ensure the compound is fully dissolved before use.

Quantitative Data Summary

The stability of this compound stock solutions is highly dependent on the storage temperature and solvent. The following table summarizes the recommended storage conditions and expected stability based on available data.

Solvent Storage Temperature Duration of Stability Source(s)
DMSO-80°C6 months - 1 year[1][2][4][5]
DMSO-20°C1 month[1][4][5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibrate the this compound solid powder to room temperature before opening the vial to prevent condensation of moisture.

  • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 369.84 g/mol for the hydrochloride salt). For 1 mL of a 10 mM solution, 3.698 mg is needed.

  • Weigh the calculated amount of this compound and transfer it to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[5]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.[6]

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visual Guides

G cluster_prep Stock Solution Preparation start Start: Weigh Rimeporide HCl add_dmso Add Anhydrous DMSO start->add_dmso mix Vortex / Sonicate add_dmso->mix check_sol Is Solution Clear? mix->check_sol check_sol->mix No, Warm/Sonicate More aliquot Aliquot into Vials check_sol->aliquot Yes store Store at -20°C or -80°C aliquot->store end_prep Preparation Complete store->end_prep G cluster_troubleshooting Troubleshooting Workflow start Issue Encountered (e.g., Precipitation, Inconsistent Results) check_thaw Precipitate After Thawing? start->check_thaw warm_sonicate Warm to 37°C & Sonicate check_thaw->warm_sonicate Yes check_storage Check Storage Conditions (Temp, Freeze-Thaw Cycles) check_thaw->check_storage No check_dissolve Does it Redissolve? warm_sonicate->check_dissolve use_solution Use Solution check_dissolve->use_solution Yes discard Discard & Prepare Fresh Stock check_dissolve->discard No check_prep Review Preparation Protocol (Anhydrous DMSO, Concentration) check_storage->check_prep check_prep->discard

References

Validation & Comparative

A Comparative Analysis of Rimeporide Hydrochloride and Cariporide: Efficacy as NHE-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of Rimeporide Hydrochloride and Cariporide, two potent and selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), reveals distinct developmental trajectories and therapeutic applications despite their shared molecular target. This guide provides a comprehensive overview of their mechanisms, a summary of key experimental findings, and detailed protocols for cited experiments, aimed at researchers, scientists, and professionals in drug development.

Overview and Mechanism of Action

Both Rimeporide and Cariporide are potent and selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1)[1][2][3][4]. NHE-1 is a ubiquitous membrane protein crucial for regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion[5].

Under pathological conditions such as ischemia, intracellular acidosis triggers an increase in NHE-1 activity. This leads to a significant influx of sodium, which in turn reverses the action of the Na+/Ca2+ exchanger, causing a detrimental overload of intracellular calcium[6][7]. This calcium overload is a key factor in cell death and tissue injury, particularly in the myocardium[6][7].

By inhibiting NHE-1, both Rimeporide and Cariporide aim to prevent this sodium influx, thereby mitigating the subsequent calcium overload and protecting cells from injury[2][5][6]. This shared mechanism forms the basis of their therapeutic potential in various diseases.

cluster_0 Cellular Response to Ischemia cluster_1 Therapeutic Intervention cluster_2 Outcome Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1_Activation NHE-1 Activation Acidosis->NHE1_Activation Na_Influx ↑ Intracellular Na+ NHE1_Activation->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX_Reverse Protection Cardioprotection / Cytoprotection Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Cell_Injury Cell Injury / Death Ca_Overload->Cell_Injury Drugs Rimeporide or Cariporide Block Inhibition Drugs->Block Block->NHE1_Activation Blocks cluster_Rimeporide Rimeporide Development Pathway cluster_Cariporide Cariporide Development Pathway R_Preclinical Preclinical (CHF & DMD Models) R_Phase1_CHF Phase I (CHF) R_Preclinical->R_Phase1_CHF R_Reposition Repositioned for DMD R_Phase1_CHF->R_Reposition R_Phase1b_DMD Phase Ib (DMD) Positive Safety & Biomarkers R_Reposition->R_Phase1b_DMD R_Phase23 Phase II/III Planned R_Phase1b_DMD->R_Phase23 C_Preclinical Preclinical (Ischemia-Reperfusion) C_Phase1 Phase I (PTCA) C_Preclinical->C_Phase1 C_Phase23 GUARDIAN Trial (Phase II/III) Overall Negative Result C_Phase1->C_Phase23 C_Subgroup Promising CABG Subgroup C_Phase23->C_Subgroup C_Phase3_Expedition EXPEDITION Trial (Phase III) Increased Mortality C_Subgroup->C_Phase3_Expedition C_Halt Development Halted C_Phase3_Expedition->C_Halt start Excise & Mount Rat Heart (Langendorff Apparatus) stabilize Stabilization Period (Perfusion with Buffer) start->stabilize grouping Assign to Treatment Group (Control, Pre-Ischemia, etc.) stabilize->grouping data Continuous Hemodynamic Monitoring (LVSP, LVEDP, etc.) stabilize->data treatment Administer Cariporide or Placebo (per group protocol) grouping->treatment ischemia Induce Global Ischemia (Stop Perfusion) treatment->ischemia reperfusion Reperfuse Heart ischemia->reperfusion ischemia->data reperfusion->data analysis Post-Mortem Analysis (Infarct Size, Apoptosis) reperfusion->analysis end End reperfusion->end

References

A Preclinical Showdown: Rimeporide Hydrochloride Versus Other NHE-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rimeporide Hydrochloride against other Na+/H+ Exchanger-1 (NHE-1) inhibitors in various preclinical models. The data presented is compiled from publicly available experimental studies to facilitate an informed evaluation of these compounds.

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for regulating intracellular pH and cell volume.[1] Its overactivation in pathological conditions, such as ischemia-reperfusion injury and Duchenne Muscular Dystrophy (DMD), leads to intracellular sodium (Na+) and calcium (Ca2+) overload, culminating in cell death and tissue damage.[1][2] Consequently, NHE-1 has emerged as a promising therapeutic target. This guide focuses on this compound and compares its preclinical performance with other notable NHE-1 inhibitors, including Cariporide, Zoniporide, Sabiporide, and the non-selective inhibitor Amiloride.

Quantitative Comparison of NHE-1 Inhibitors

The following tables summarize the available quantitative data on the potency and efficacy of various NHE-1 inhibitors from preclinical studies. It is important to note that these values were obtained from different studies and experimental conditions, which may influence direct comparisons.

InhibitorTargetAssay SystemIC50 / EC50Reference
Rimeporide NHE-1Not SpecifiedNot Specified[3]
Zoniporide Human NHE-1Transfected Hamster FibroblastsIC50: 14 nM[4]
Rabbit Myocardial NHE-1Isolated Heart (Langendorff)EC50: 0.25 nM[4]
Cariporide Rabbit Myocardial NHE-1Isolated Heart (Langendorff)EC50: 5.11 nM[4]
Eniporide Rabbit Myocardial NHE-1Isolated Heart (Langendorff)EC50: 0.69 nM[4]
Amiloride NHE-1Not SpecifiedIC50: ~3 µM[5]

Table 1: In Vitro Potency of NHE-1 Inhibitors. This table presents the half-maximal inhibitory/effective concentrations (IC50/EC50) of various NHE-1 inhibitors. Lower values indicate higher potency.

InhibitorPreclinical ModelKey Efficacy EndpointEfficacy DataReference
Rimeporide mdx Mouse (DMD model)Anti-fibrotic and anti-inflammatory effectsPotent effects observed in skeletal and cardiac muscles.[3]
Dystrophic Hamster (Cardiomyopathy model)Survival and CardioprotectionProlonged survival and demonstrated cardioprotective effects.[6]
Cariporide Rabbit Myocardial Infarction (Ischemia-Reperfusion)Infarct Size ReductionAcute treatment: 66% decrease (normal diet), 65% decrease (atherogenic diet). Chronic treatment: 53% decrease (normal diet), 49% decrease (atherogenic diet).[7]
Zoniporide Rabbit Myocardial Infarction (Ischemia-Reperfusion)Infarct Size Reduction83% reduction at 50 nM in isolated hearts.[4]
Sabiporide Rat Myocardial IschemiaInfarct Size ReductionDose-dependently reduced infarct size with an ED50 of 0.14 mg/kg.[8]
Amiloride Mouse Global Cerebral IschemiaNeuronal Death ReductionReduced zinc accumulation and neuronal death at 10 mg/kg.[9]

Table 2: In Vivo Efficacy of NHE-1 Inhibitors in Preclinical Models. This table summarizes the therapeutic effects of NHE-1 inhibitors in various disease models.

Signaling Pathways and Experimental Workflows

The inhibition of NHE-1 primarily prevents the detrimental consequences of intracellular Na+ and subsequent Ca2+ overload. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these inhibitors.

NHE1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NHE1 NHE-1 H_out H+ NHE1->H_out H+ efflux Na_in ↑ [Na+]i NHE1->Na_in Na+ influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_in ↑ [Ca2+]i (Overload) NCX->Ca_in Ca2+ influx Na_out Na+ Na_out->NHE1 Ca_out Ca2+ Ca_out->NCX Ischemia Ischemia Acidosis Intracellular Acidosis (↓pH) Ischemia->Acidosis Acidosis->NHE1 Activates Na_in->NCX Drives Mito Mitochondrial Ca2+ Overload Ca_in->Mito PTP mPTP Opening Mito->PTP Apoptosis Apoptosis & Cell Death PTP->Apoptosis Inhibitor NHE-1 Inhibitor (e.g., Rimeporide) Inhibitor->NHE1 Inhibits

Caption: NHE-1 Inhibition Signaling Pathway.

Preclinical_Workflow cluster_model Preclinical Model Selection cluster_treatment Treatment Protocol cluster_induction Disease Induction cluster_analysis Efficacy Analysis model_dmd DMD Model (e.g., mdx mouse) induction_dmd Natural Disease Progression model_cardiac Cardiac Injury Model (e.g., Rabbit Ischemia-Reperfusion) induction_cardiac Induce Ischemia-Reperfusion treatment Administer NHE-1 Inhibitor (e.g., Rimeporide, Cariporide) or Vehicle Control analysis_dmd Histology (Fibrosis, Inflammation) Biomarkers (e.g., CK) Functional Tests treatment->analysis_dmd analysis_cardiac Infarct Size Measurement (TTC Staining) Hemodynamic Assessment Echocardiography treatment->analysis_cardiac induction_dmd->treatment induction_cardiac->treatment

Caption: General Preclinical Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for key models cited in this guide.

Myocardial Ischemia-Reperfusion Injury in Rabbits (Cariporide Study)
  • Animal Model: New Zealand White rabbits.[7][10]

  • Experimental Groups:

    • Normal Diet + Placebo: Fed a standard diet.

    • Normal Diet + Acute Cariporide: Received a single intravenous dose of Cariporide (0.3 mg/kg) 10 minutes before coronary artery occlusion.[7]

    • Normal Diet + Chronic Cariporide: Fed a diet supplemented with Cariporide (0.1% in chow) for 4 weeks.[7]

    • Atherogenic Diet + Placebo: Fed a diet supplemented with 0.25% cholesterol and 3% coconut oil for 4 weeks.[7]

    • Atherogenic Diet + Acute Cariporide: Same as group 2 but with the atherogenic diet.[7]

    • Atherogenic Diet + Chronic Cariporide: Same as group 3 but with the atherogenic diet.[7]

  • Surgical Procedure:

    • Anesthetize the rabbits.[10]

    • Perform a thoracotomy to expose the heart.[10]

    • Pass a suture around a major branch of the left anterior descending (LAD) coronary artery.[7][10]

    • Induce regional myocardial ischemia by tightening the suture for 30 minutes.[7][10]

    • Release the suture to allow for 2 hours of reperfusion.[7]

  • Outcome Measurement:

    • At the end of reperfusion, excise the heart.

    • Stain the heart with triphenyl-tetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable tissue (red).[7]

    • Express the infarct size as a percentage of the area at risk.[7]

Isolated Perfused Heart (Langendorff) Model (Zoniporide Study)
  • Preparation:

    • Excise the heart from an anesthetized animal (e.g., rabbit or rat).[11][12]

    • Immediately cannulate the aorta on a Langendorff apparatus.[11][12]

    • Initiate retrograde perfusion with an oxygenated Krebs-Henseleit buffer at a constant pressure.[11][13]

  • Experimental Protocol:

    • Allow the heart to stabilize for a baseline period.

    • Introduce the NHE-1 inhibitor (e.g., Zoniporide) or vehicle into the perfusate at various concentrations.[4]

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion with the same perfusate (with or without the inhibitor) for a set duration (e.g., 120 minutes).[4]

  • Functional Assessment:

    • Insert a balloon into the left ventricle to measure pressure changes (e.g., left ventricular developed pressure, heart rate).[13]

    • At the end of the experiment, determine the infarct size using TTC staining.[4]

Duchenne Muscular Dystrophy (DMD) Mouse Model (Rimeporide Study)
  • Animal Model: Dystrophin-deficient mdx mice, a commonly used model for DMD.[3][14]

  • Treatment Protocol:

    • Administer Rimeporide orally to mdx mice.[6] The specific dose and duration would be determined based on dose-finding studies.

    • A control group of mdx mice would receive a vehicle.

  • Efficacy Evaluation:

    • Histopathology: At the end of the treatment period, collect skeletal muscles (e.g., gastrocnemius, diaphragm) and the heart. Perform histological staining (e.g., Masson's trichrome) to assess the extent of fibrosis and inflammation.[3]

    • Biomarkers: Measure serum levels of muscle damage markers, such as creatine kinase (CK).[15]

    • Functional Improvement: Assess muscle function through tests like grip strength or treadmill running.

Concluding Remarks

The preclinical data available to date suggests that NHE-1 inhibitors, including Rimeporide, Cariporide, and Zoniporide, hold significant therapeutic potential in models of cardiac injury and muscular dystrophy. Rimeporide has demonstrated promising anti-fibrotic and anti-inflammatory effects in DMD models.[3][6] Cariporide and Zoniporide have shown robust cardioprotective effects by reducing infarct size in ischemia-reperfusion models, with Zoniporide appearing to be particularly potent.[4][7]

References

Rimeporide Hydrochloride: A Comparative Analysis of its Potent and Selective NHE-1 Inhibitory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rimeporide Hydrochloride's performance in inhibiting the Sodium-Hydrogen Exchanger 1 (NHE-1) against other known inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support researchers in their evaluation of this compound.

Quantitative Comparison of NHE-1 Inhibitors

The inhibitory efficacy of this compound and alternative NHE-1 inhibitors is summarized below. The data highlights the potency of these compounds, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

InhibitorTargetIC50 ValueOrganism/Cell LineReference
This compound NHE-1Potent and Selective Inhibitor (Specific IC50 not publicly available)Human[1][2][3]
CariporideNHE-130 nM - 50 nMHuman (CHO-K1 cells), Rat[4]
ZoniporideNHE-114 nMHuman[5]
5-(N-ethyl-N-isopropyl)amiloride (EIPA)NHE-1~20 nM (Ki)Not Specified[6]

Experimental Protocols

Protocol for Measuring NHE-1 Inhibition via Intracellular pH Monitoring

This protocol outlines a common method for validating the inhibitory effect of compounds on NHE-1 activity by measuring changes in intracellular pH (pHi) using the pH-sensitive fluorescent dye, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[4][7][8]

Materials:

  • Cells expressing NHE-1 (e.g., C6 glioma cells, HEK293 cells transfected with NHE-1)

  • BCECF-AM dye

  • Hanks' Balanced Salt Solution (HBSS)

  • Ammonium chloride (NH4Cl)

  • Sodium-free buffer (e.g., substituting NaCl with N-methyl-D-glucamine or choline chloride)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorescence plate reader or microscope capable of ratiometric measurements (Excitation ~490 nm and ~440 nm, Emission ~535 nm)

Procedure:

  • Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and culture to a confluent monolayer.

  • Dye Loading:

    • Wash the cells once with HBSS.

    • Incubate the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Induction of Intracellular Acidification (NH4Cl Pre-pulse Technique):

    • Perfuse the cells with a solution containing 20 mM NH4Cl in HBSS for 5-10 minutes. This will initially cause an increase in pHi followed by a rapid decrease upon removal of the NH4Cl.

    • Remove the NH4Cl solution and replace it with a sodium-free buffer to induce intracellular acidosis.

  • NHE-1 Activity Measurement:

    • Immediately after inducing acidosis, replace the sodium-free buffer with HBSS (containing sodium) to initiate NHE-1-mediated pHi recovery.

    • For the inhibitor groups, the HBSS will also contain the desired concentration of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) should be run in parallel.

    • Immediately begin recording the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and the emission wavelength (~535 nm) over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

    • The initial rate of the pHi recovery (the slope of the ratio change over time) is proportional to the NHE-1 activity.

    • Compare the rates of pHi recovery in the presence and absence of the inhibitors to determine the percentage of inhibition.

    • Generate a dose-response curve by testing a range of inhibitor concentrations to calculate the IC50 value.

Visualizing Biological and Experimental Processes

NHE-1 Signaling Pathway in Cardiac Hypertrophy

Overactivation of NHE-1 is implicated in the pathophysiology of cardiac hypertrophy. The following diagram illustrates the key signaling events initiated by hypertrophic stimuli that lead to the activation of NHE-1 and subsequent cellular responses. Inhibition of NHE-1 by compounds like Rimeporide can mitigate these downstream effects.[9][10][11][12][13]

NHE1_Signaling_Pathway cluster_stimuli Hypertrophic Stimuli cluster_receptors Receptors cluster_downstream Downstream Signaling AngII Angiotensin II AT1R AT1R AngII->AT1R ET1 Endothelin-1 ETAR ETAR ET1->ETAR NE Norepinephrine Alpha1AR α1-AR NE->Alpha1AR Gq Gq AT1R->Gq ROS ROS AT1R->ROS ETAR->Gq Alpha1AR->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC NHE1 NHE-1 PKC->NHE1 Activates p90RSK p90RSK ROS->p90RSK p90RSK->NHE1 Phosphorylates & Activates Na_in ↑ Intracellular Na+ NHE1->Na_in Na+ influx Rimeporide Rimeporide HCl Rimeporide->NHE1 Inhibits NCX NCX (reverse mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Ca2+ influx Calcineurin Calcineurin Ca_in->Calcineurin CaMKII CaMKII Ca_in->CaMKII NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Hypertrophic Gene Expression CaMKII->Gene_Expression NFAT->Gene_Expression

NHE-1 signaling in cardiac hypertrophy.
Experimental Workflow for Validating NHE-1 Inhibition

The following diagram outlines the general workflow for screening and validating the inhibitory effect of a compound on NHE-1 activity.

NHE1_Inhibition_Workflow A Cell Culture (NHE-1 expressing cells) B Dye Loading (BCECF-AM) A->B C Induce Intracellular Acidosis (NH4Cl pre-pulse) B->C D Initiate pHi Recovery (Add Na+-containing buffer) C->D E Treatment Groups (Vehicle, Rimeporide, Alternatives) D->E F Fluorescence Measurement (Ratiometric) E->F G Data Analysis (Calculate rate of pHi recovery) F->G H Determine % Inhibition & IC50 G->H

Workflow for NHE-1 inhibitor validation.

References

A Comparative Analysis of Rimeporide and Eniporide as NHE-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent sodium-hydrogen exchanger isoform 1 (NHE-1) inhibitors: Rimeporide and Eniporide. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction to NHE-1 Inhibition

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitous plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume by extruding one proton in exchange for one extracellular sodium ion.[1][2] Under pathological conditions such as myocardial ischemia-reperfusion injury and certain cardiomyopathies, NHE-1 can become over-activated.[3][4] This hyperactivity leads to intracellular sodium overload, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a detrimental influx of calcium.[1] This calcium overload is a key contributor to cardiomyocyte death, cardiac hypertrophy, and heart failure.[3][4] Consequently, the inhibition of NHE-1 has emerged as a promising therapeutic strategy for various cardiovascular diseases.

Rimeporide and Eniporide are two such NHE-1 inhibitors that have undergone clinical investigation. While both compounds target the same protein, their clinical development pathways and reported efficacies have diverged. This guide will delve into a side-by-side comparison of their performance, drawing upon available preclinical and clinical data.

Comparative Data on Rimeporide and Eniporide

The following tables summarize the key quantitative data for Rimeporide and Eniporide, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity
ParameterRimeporideEniporideReference
Target Sodium-Hydrogen Exchanger 1 (NHE-1)Sodium-Hydrogen Exchanger 1 (NHE-1)[5][6][7]
IC50 for human NHE-1 Potent and selective inhibitor (specific IC50 not consistently reported)4.5 nM[8]
Selectivity Selective for NHE-1Selective for NHE-1 over NHE-2 and NHE-3[9][10][11]

Note: While Rimeporide is consistently described as a potent and selective NHE-1 inhibitor, a specific IC50 value is not as widely and consistently reported in publicly available literature as it is for Eniporide.

Table 2: Comparative Pharmacokinetics in Humans
ParameterRimeporideEniporideReference
Administration OralIntravenous[1][12]
Half-life (t½) ~3-4 hours~2 hours[13][14]
Total Body Clearance Not explicitly stated20.8 L/h (patients) to 29.2 L/h (healthy)[1]
Volume of Distribution (Vd) Not explicitly stated16.9 L (patients) to 20.4 L (healthy)[1]
Accumulation No evidence of accumulation upon repeated dosingNot applicable for single infusion studies[1][15]

Preclinical and Clinical Development Overview

Rimeporide

Rimeporide was initially investigated as a potential treatment for congestive heart failure.[16] More recently, its development has been repurposed for the treatment of Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration, including the cardiac muscle.[12][17] The rationale for this shift lies in the hypothesis that NHE-1 inhibition can mitigate the downstream cellular damage caused by the absence of dystrophin.[16]

Preclinical studies in animal models of DMD, such as the mdx mouse and the golden retriever muscular dystrophy (GRMD) dog, have demonstrated that Rimeporide can reduce cardiac and skeletal muscle damage, inflammation, and fibrosis.[5][17] A Phase Ib clinical trial in young boys with DMD has been completed, demonstrating that Rimeporide was safe and well-tolerated across a range of oral doses.[15][18] Pharmacokinetic data from this trial indicated good oral absorption and a linear dose-exposure relationship with no drug accumulation.[15]

Eniporide

Eniporide was primarily developed as an adjunct therapy for acute myocardial infarction (AMI) to reduce ischemia-reperfusion injury.[19] The proposed mechanism was that by inhibiting NHE-1 at the time of reperfusion, Eniporide would prevent the intracellular sodium and subsequent calcium overload that contributes to myocardial stunning and cell death.[19]

Preclinical studies in animal models of myocardial infarction showed that Eniporide could limit infarct size.[7] However, the results from human clinical trials were mixed. The large-scale ESCAMI (Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction) trial investigated the effects of Eniporide in patients undergoing reperfusion therapy for ST-elevation myocardial infarction (STEMI).[19][20] The study failed to show a significant reduction in infarct size or an improvement in clinical outcomes in the overall patient population, leading to the discontinuation of its development for this indication.[19][20]

Experimental Protocols

A key experiment for characterizing NHE-1 inhibitors is the measurement of their effect on intracellular pH recovery following an acid load. A widely used method is the ammonium prepulse technique coupled with fluorescence microscopy using a pH-sensitive dye like BCECF-AM .

Protocol: Measurement of NHE-1 Activity using the Ammonium Prepulse Technique

1. Cell Preparation and Dye Loading:

  • Culture cells of interest (e.g., cardiomyocytes, or a cell line overexpressing NHE-1) on glass coverslips.

  • Load the cells with the acetoxymethyl ester form of the pH-sensitive fluorescent dye, BCECF-AM (typically 2-5 µM in a serum-free medium), by incubating for 30-60 minutes at 37°C.[17][21]

  • The lipophilic BCECF-AM passively crosses the cell membrane and is cleaved by intracellular esterases to the membrane-impermeant, pH-sensitive BCECF.[21]

  • Wash the cells with a physiological salt solution (e.g., HEPES-buffered saline) to remove extracellular dye.

2. Intracellular Acidification (Ammonium Prepulse):

  • Perfuse the cells with a solution containing a weak base, such as ammonium chloride (NH4Cl, typically 20 mM) for several minutes.[22][23]

  • NH3, in equilibrium with NH4+, diffuses into the cell and combines with intracellular protons, causing a transient intracellular alkalinization.

  • Upon removal of the external NH4Cl and perfusion with a sodium-free solution, intracellular NH4+ dissociates into NH3 and H+. The NH3 diffuses out of the cell, leaving behind an excess of protons and causing a rapid intracellular acidification.[22]

3. Measurement of pH Recovery:

  • Reintroduce a sodium-containing physiological solution.

  • In the presence of extracellular sodium, NHE-1 will be activated to extrude the excess intracellular protons, leading to a recovery of the intracellular pH towards its baseline.

  • Monitor the fluorescence of BCECF using a fluorescence microscopy system. BCECF has two excitation wavelengths (e.g., 440 nm and 490 nm) and a single emission wavelength (~535 nm).[21][24] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.

  • The initial rate of pH recovery is taken as a measure of NHE-1 activity.

4. Inhibitor Testing:

  • To test the effect of an NHE-1 inhibitor (Rimeporide or Eniporide), the compound is added to the perfusion solution before and during the sodium-dependent pH recovery phase.

  • The concentration-dependent inhibition of the rate of pH recovery is used to determine the IC50 value of the inhibitor.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in NHE-1-mediated cellular damage and the mechanism of action of Rimeporide and Eniporide.

NHE1_Ischemia_Reperfusion Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Cardiomyocyte_Injury Cardiomyocyte Injury & Death Ca_Overload->Cardiomyocyte_Injury Eniporide Eniporide Eniporide->NHE1 Inhibits

NHE-1 signaling in ischemia-reperfusion injury.

Rimeporide_DMD DMD Duchenne Muscular Dystrophy (Dystrophin deficiency) Membrane_Instability Sarcolemmal Instability DMD->Membrane_Instability Ion_Imbalance Chronic Ion Imbalance (including Ca2+ influx) Membrane_Instability->Ion_Imbalance NHE1_Upregulation NHE-1 Upregulation/Activity Ion_Imbalance->NHE1_Upregulation Na_Ca_Overload Intracellular Na+ & Ca2+ Overload NHE1_Upregulation->Na_Ca_Overload Muscle_Damage Muscle Damage (Inflammation, Fibrosis, Necrosis) Na_Ca_Overload->Muscle_Damage Rimeporide Rimeporide Rimeporide->NHE1_Upregulation Inhibits

Proposed mechanism of Rimeporide in Duchenne Muscular Dystrophy.

Experimental_Workflow Start Start: Cultured Cells Dye_Loading Load with BCECF-AM Start->Dye_Loading Acid_Load Induce Intracellular Acidosis (Ammonium Prepulse) Dye_Loading->Acid_Load pH_Recovery Initiate pH Recovery (Reintroduce Na+) Acid_Load->pH_Recovery Measure_Fluorescence Measure BCECF Fluorescence Ratio (490nm/440nm) pH_Recovery->Measure_Fluorescence Calculate_Activity Calculate Rate of pH Recovery (NHE-1 Activity) Measure_Fluorescence->Calculate_Activity Inhibitor_Test Test with Rimeporide/Eniporide Calculate_Activity->Inhibitor_Test Determine_IC50 Determine IC50 Inhibitor_Test->Determine_IC50 End End Determine_IC50->End

Workflow for assessing NHE-1 inhibitor activity.

Conclusion

Rimeporide and Eniporide are both potent and selective inhibitors of NHE-1 that have been evaluated in different clinical contexts. Eniporide, despite showing promise in preclinical models of myocardial infarction, did not translate to significant clinical benefit in a large-scale trial. In contrast, Rimeporide is currently undergoing a revival in the orphan disease space for Duchenne Muscular Dystrophy, where preclinical data and early clinical safety and pharmacokinetic profiles appear promising.

The comparative data presented in this guide highlights the differences in their development trajectories and provides a quantitative basis for their pharmacological profiles. The detailed experimental protocol for assessing NHE-1 activity offers a practical guide for researchers in the field. The signaling pathway diagrams provide a visual representation of the molecular mechanisms underlying the therapeutic rationale for NHE-1 inhibition. This comprehensive analysis should serve as a valuable resource for scientists and drug developers interested in the field of NHE-1 inhibition and its therapeutic potential.

References

Independent Verification of Rimeporide Hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Rimeporide Hydrochloride, originally developed for congestive heart failure, is a first-in-class, potent, and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] It is currently being repositioned by the EspeRare Foundation for the treatment of Duchenne Muscular Dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration.[1][4] The therapeutic rationale for its use in DMD stems from the hypothesis that inhibiting NHE-1 can mitigate the downstream cellular damage caused by ion imbalance, a key feature of the disease's pathophysiology.[2][5][6]

This guide provides an objective comparison of Rimeporide with other NHE-1 inhibitors, supported by experimental data from independent studies, to verify its mechanism of action.

The Role of NHE-1 in Dystrophic Muscle Pathology

In DMD, the absence of the dystrophin protein leads to fragile cell membranes. This fragility is thought to cause an increase in intracellular sodium (Na+) and calcium (Ca2+) levels. The NHE-1 protein, which normally regulates intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+), becomes over-activated.[1] This over-activation leads to a significant Na+ overload, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing a further, pathological influx of Ca2+. This calcium overload triggers a cascade of detrimental events, including inflammation, fibrosis, and ultimately cell death.[1][7] Rimeporide's mechanism is to block this initial Na+ influx through NHE-1, thereby preventing the subsequent ionic cascade and protecting muscle cells.

Dystrophin Dystrophin Deficiency Membrane Membrane Instability Dystrophin->Membrane NHE1 NHE-1 Over-activation Membrane->NHE1 Pathological Trigger Na_Influx Intracellular Na+ Overload NHE1->Na_Influx Na+ influx, H+ efflux NCX Na+/Ca2+ Exchanger Reversal Na_Influx->NCX Ca_Influx Intracellular Ca2+ Overload NCX->Ca_Influx Ca2+ influx, Na+ efflux Damage Inflammation, Fibrosis, Cell Death Ca_Influx->Damage Rimeporide Rimeporide Rimeporide->NHE1 Inhibition

Caption: Pathological cascade in DMD and the intervention point of Rimeporide.

Comparative Analysis with Other NHE-1 Inhibitors

The mechanism of Rimeporide has been independently verified in studies that compare its effects with other known NHE-1 inhibitors. The most notable comparator is Cariporide (HOE642), another potent and selective NHE-1 inhibitor that was investigated for cardiac conditions but discontinued in late-stage clinical development due to safety concerns.[1][8] Comparing Rimeporide to Cariporide and the non-specific inhibitor Amiloride helps validate its target engagement and differentiate its profile.

Table 1: Comparative Profile of Key NHE-1 Inhibitors

FeatureRimeporide (EMD-87580)Cariporide (HOE642)Amiloride
Target Specificity Potent and selective for NHE-1[1][2]Potent and selective for NHE-1[9]Non-specific inhibitor of NHE-1, also affects other ion channels[7]
Primary Indication (Studied) Duchenne Muscular Dystrophy, Congestive Heart Failure[1][3]Myocardial Ischemia-Reperfusion Injury[9][10]Diuretic, studied for neuroprotection in ischemia[7]
Development Status Phase Ib completed for DMD; Phase II/III being planned[5][11]Development discontinued in late-stage trials[1][8]Approved as a diuretic
Reported Clinical Safety Profile Well-tolerated in Phase I studies in adults and a Phase Ib study in children with DMD[1][5]Safety concerns in large-scale trials (GUARDIAN)[9]Established safety profile as a diuretic; neuroprotective doses studied preclinically[7]
Key Preclinical Finding Reduces inflammation and fibrosis in skeletal and cardiac muscle in mdx mice[1][3]Cardioprotective effect in ischemia/reperfusion models[9]Neuroprotective against global cerebral ischemia[7]

Experimental Protocols for Verification

The primary method to verify the mechanism of action of an NHE-1 inhibitor is to measure its effect on the recovery of intracellular pH (pHi) following an acid load in vitro.

Key Experiment: In Vitro NHE-1 Activity Assay

This assay directly measures the function of the NHE-1 transporter and its inhibition by a compound.

Objective: To quantify the inhibitory effect of Rimeporide on NHE-1 activity by measuring the rate of pHi recovery after induced intracellular acidosis.

Methodology:

  • Cell Culture: Use a relevant cell line expressing NHE-1, such as H9c2 cells (rat cardiomyoblasts) or isolated primary cardiomyocytes.[12]

  • Fluorescent Staining: Load the cells with a pH-sensitive fluorescent dye (e.g., SNARF-AM). The fluorescence emission of this dye changes with pHi.[12]

  • Inducing Acidosis (Acid Load): Induce a rapid drop in pHi using the ammonium chloride (NH4Cl) prepulse technique. Cells are first incubated in an NH4Cl solution, allowing NH3 to enter and raise pHi. When the external solution is switched to an NH4Cl-free, sodium-containing solution, the intracellular NH4+ dissociates into NH3 (which diffuses out) and H+, trapping H+ inside and causing a sharp drop in pHi (acidosis).[13]

  • Treatment: During the recovery phase (in the sodium-containing solution), cells are treated with either a vehicle control, Rimeporide, or a known NHE-1 inhibitor like Cariporide.

  • Measurement of pHi Recovery: The rate of pHi recovery back to baseline is monitored using fluorescence microscopy. This recovery is primarily mediated by the NHE-1 transporter, which extrudes the excess H+ in exchange for extracellular Na+.[13]

  • Data Analysis: The initial rate of pHi recovery (ΔpH/Δt) is calculated. A significant reduction in the recovery rate in the presence of Rimeporide, comparable to that of Cariporide, verifies its inhibitory action on NHE-1.

Start Culture Cells (e.g., H9c2, Cardiomyocytes) Load Load with pH-sensitive dye (e.g., SNARF-AM) Start->Load Acid Induce Acidosis (NH4Cl Prepulse Technique) Load->Acid Treat Treat with Compound Acid->Treat Control Vehicle Control Treat->Control Group 1 Rimeporide Rimeporide Treat->Rimeporide Group 2 Cariporide Cariporide (Positive Control) Treat->Cariporide Group 3 Measure Measure pHi Recovery Rate (Fluorescence Microscopy) Control->Measure Rimeporide->Measure Cariporide->Measure Analyze Analyze Data: Compare ΔpH/Δt Measure->Analyze

Caption: Experimental workflow for in vitro verification of NHE-1 inhibition.

Summary of Supporting Data

Independent preclinical and clinical studies provide quantitative data supporting Rimeporide's mechanism of action and therapeutic potential.

Table 2: Summary of Preclinical and Clinical Evidence for Rimeporide

Study TypeModel / PopulationKey Experimental Data / FindingsConclusion on Mechanism of ActionReference
Preclinical Dystrophin-deficient (mdx) miceShowed potent anti-inflammatory and anti-fibrotic effects in skeletal and cardiac muscles.Consistent with mitigating downstream effects of NHE-1 over-activation.[1][8]
Preclinical Golden Retriever Muscular Dystrophy (GRMD) dogsConfirmed the cardioprotective role of Rimeporide.Supports NHE-1 inhibition as a strategy to protect dystrophic cardiac muscle.[1]
Preclinical (Comparative) Ischemic Stroke (C57BL/6J mice)Delayed administration of Rimeporide (0.3 mg/kg/day) reduced microglial inflammation and enhanced white matter repair, similar to the known NHE-1 inhibitor HOE642.Demonstrates consistent biological effects with another potent NHE-1 inhibitor in a different disease model, independently verifying its class effect.[14][15]
Phase Ib Clinical Trial (NCT02710591) 20 ambulant boys with DMD (ages 6-11)- Safety: Well-tolerated at all tested oral doses (up to 300 mg TID).- Pharmacokinetics: Well-absorbed orally with dose-linear exposure.- Pharmacodynamics: Showed positive effects on exploratory biomarkers; significant reduction in circulating levels of IGFBP1 and IGFBP6.The good safety profile and evidence of biological effect in patients support the viability of the NHE-1 inhibition mechanism for therapeutic intervention.[1][5][6]

Logical Comparison: Rimeporide vs. Cariporide

While both drugs potently inhibit NHE-1, their clinical development paths have diverged significantly, primarily due to their differing safety profiles observed in human trials. This distinction is crucial for drug development professionals evaluating the future of NHE-1 inhibition as a therapeutic strategy.

Start NHE-1 Inhibitor Development Cariporide Cariporide (HOE642) Start->Cariporide Rimeporide Rimeporide (EMD-87580) Start->Rimeporide Cardiac_C Indication: Myocardial Ischemia Cariporide->Cardiac_C Cardiac_R Initial Indication: Congestive Heart Failure Rimeporide->Cardiac_R Trial_C Large Phase III Trials (e.g., GUARDIAN) Cardiac_C->Trial_C DMD_R Repositioned for: Duchenne Muscular Dystrophy Cardiac_R->DMD_R Repositioned Trial_R Phase Ib Trial in DMD (n=20) DMD_R->Trial_R Outcome_C Outcome: Discontinued (Safety Concerns) Trial_C->Outcome_C Outcome_R Outcome: Favorable Safety (Proceeding to Phase II/III) Trial_R->Outcome_R

Caption: Divergent clinical development paths of Rimeporide and Cariporide.

References

Safety Operating Guide

Proper Disposal of Rimeporide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Rimeporide Hydrochloride is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only prevents environmental contamination but also ensures a safe working environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

As an investigational drug, this compound should be treated as a hazardous chemical waste unless a comprehensive safety data sheet (SDS) explicitly states otherwise. The disposal process must comply with federal, state, and local regulations, as well as institutional policies.

Key Disposal Considerations

The following table summarizes the crucial aspects of the disposal procedure for this compound.

AspectGuideline
Waste Classification Hazardous Chemical Waste
Primary Disposal Method Incineration via a licensed hazardous waste vendor
Container Type Compatible, leak-proof, and tightly sealed container (e.g., glass or plastic)
Labeling Requirements Official "HAZARDOUS WASTE" label
Storage Location Designated Satellite Accumulation Area (SAA)
Key Personnel Contact Institutional Environmental Health and Safety (EHS) department

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps designed to ensure safety and compliance from the point of generation to final destruction.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Segregation and Containerization:

    • Do not mix this compound waste with non-hazardous trash.

    • Place solid waste, such as unused or expired powder, into a designated hazardous waste container.

    • For solutions containing this compound, use a compatible liquid waste container. Avoid mixing with incompatible chemicals.[1][2]

    • Original containers with remaining product can often be disposed of as is, without being emptied.[3]

  • Labeling:

    • Obtain official "HAZARDOUS WASTE" labels from your institution's Environmental Health and Safety (EHS) department.[3]

    • Affix the label to the waste container.

    • Complete the label with all required information, including:

      • The full chemical name: "this compound" (avoid abbreviations).

      • The name of the Principal Investigator (PI).

      • The laboratory location (building and room number).

      • Contact information for the research team.[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][3]

    • The SAA should be in a secure location, such as a locked cabinet, and may require secondary containment to prevent spills from spreading.[3]

    • Ensure that the SAA is registered with your institution's EHS.

    • Conduct and document weekly inspections of the waste containers in the SAA to check for leaks or degradation.[1][3]

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to request a waste pickup.[3]

    • Complete any required chemical waste disposal request forms provided by EHS.[3]

  • Final Disposal:

    • Your institution's EHS will arrange for the collected hazardous waste to be transported to an Environmental Protection Agency (EPA) permitted incineration facility.[3][4] This is the standard and required method for the destruction of investigational drugs.[4][5]

  • Documentation:

    • Maintain records of all disposed investigational drugs. Your EHS department should provide a copy of the completed waste disposal form, which serves as a record of disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Don PPE BB BB A->BB B Step 2: Segregate & Containerize Waste C Step 3: Label Container as Hazardous Waste D Step 4: Store in Satellite Accumulation Area (SAA) C->D E Step 5: Request Waste Pickup from EHS D->E F Step 6: EHS Transports for Incineration E->F G Step 7: Maintain Disposal Records E->G H Disposal Complete F->H G->H BB->C

References

Essential Safety and Handling of Rimeporide Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for handling Rimeporide Hydrochloride in a laboratory setting. The following procedures for operations and disposal are designed to ensure the safety of all personnel.

Understanding this compound

This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] It is an experimental drug that has been investigated for the treatment of Duchenne muscular dystrophy.[3][4][5][6][7] As a potent bioactive compound, it requires careful handling to minimize exposure risks.

Personal Protective Equipment (PPE)

Due to the lack of publicly available, specific quantitative toxicological data and occupational exposure limits for this compound, a conservative approach to personal protection is strongly recommended. The following PPE should be considered mandatory when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised when handling the pure compound or high concentrations. Regularly inspect gloves for any signs of degradation or puncture.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory where this compound is handled.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing. Consider a disposable gown for procedures with a high risk of contamination.

Operational Plans: Step-by-Step Guidance

Receiving and Storage

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

ParameterSpecification
Storage Temperature (Powder) -20°C for long-term storage (up to 3 years).[2]
Storage Temperature (In Solvent) -80°C for up to 1 year.[2]
Container Store in the original, tightly sealed container.
Location Store in a designated, clearly labeled area for potent compounds, away from incompatible materials.
Handling and Preparation of Solutions

All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocol for Solution Preparation (Example):

To prepare a stock solution, the following general steps can be followed. Specific concentrations and solvents will vary based on the experimental design. This compound has shown solubility in DMSO.[2]

  • Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including vials, pipettes, and the appropriate solvent.

  • Weighing: Tare a suitable vial on an analytical balance within the fume hood. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the desired volume of solvent (e.g., DMSO) to the vial containing the powder. Sonication may be recommended to aid dissolution.[2]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the prepared stock solution at -80°C.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill_Cleanup_Workflow start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE (double gloves, respirator, lab coat, goggles) evacuate->ppe contain Contain the spill with absorbent material ppe->contain liquid For liquid spills: Cover with absorbent pads or granules contain->liquid Liquid solid For solid spills: Carefully cover with a damp paper towel to avoid dust contain->solid Solid collect Collect contaminated material using non-sparking tools liquid->collect solid->collect waste Place in a sealed, labeled hazardous waste container collect->waste decontaminate Decontaminate the spill area with a suitable cleaning agent waste->decontaminate final_cleanup Wipe the area with a damp cloth decontaminate->final_cleanup dispose_ppe Remove and dispose of all contaminated PPE as hazardous waste final_cleanup->dispose_ppe end Report the incident to the lab supervisor dispose_ppe->end

Spill Cleanup Workflow for this compound.
First Aid and Exposure Response

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Disposal_Plan start Waste Generation solid_waste Solid Waste (contaminated gloves, vials, pipette tips) start->solid_waste liquid_waste Liquid Waste (unused solutions, solvent rinses) start->liquid_waste solid_container Place in a designated, sealed, and labeled hazardous solid waste container solid_waste->solid_container liquid_container Place in a designated, sealed, and labeled hazardous liquid waste container liquid_waste->liquid_container storage Store waste containers in a designated satellite accumulation area solid_container->storage liquid_container->storage disposal Arrange for pickup and disposal by certified hazardous waste personnel storage->disposal end Disposal Complete disposal->end

Waste Disposal Plan for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rimeporide Hydrochloride
Reactant of Route 2
Reactant of Route 2
Rimeporide Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.